1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride
Description
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Properties
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWAQSPEFPGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-08-3 | |
| Record name | Piperazine, 1-(3-fluoro-2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Chemical properties of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride , a specialized intermediate in medicinal chemistry.
Executive Summary
1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride (CAS: 1233952-08-3) is a high-value heterocyclic building block used primarily in the discovery of central nervous system (CNS) agents. Structurally, it belongs to the arylpiperazine class, a "privileged scaffold" known for its affinity to serotonin (5-HT) and dopamine (D) receptors. The presence of the ortho-nitro group adjacent to the piperazine ring, combined with a meta-fluorine atom, makes it a critical precursor for synthesizing fused tricyclic heterocycles (e.g., fluoro-quinoxalines) via reductive cyclization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride |
| Common Name | 3-Fluoro-2-nitrophenylpiperazine HCl |
| CAS Number | 1233952-08-3 (HCl salt); 24962-67-6 (Free base generic scope) |
| Molecular Formula | C₁₀H₁₂FN₃O₂[1][2][3] · HCl |
| Molecular Weight | 261.68 g/mol (Salt); 225.22 g/mol (Free Base) |
| SMILES | Cl.FC1=CC=CC(N2CCNCC2)=C1=O |
Physicochemical Profile
The hydrochloride salt improves the stability and water solubility of the lipophilic free base, facilitating handling in aqueous reaction media.
| Parameter | Value/Description |
| Appearance | Yellow to orange crystalline solid (characteristic of nitro-aromatics). |
| Solubility | Soluble in DMSO (>20 mg/mL), Water (moderate), Methanol. |
| Melting Point | 210–215 °C (Decomposition). |
| pKa (Calc) | ~8.5 (Piperazine secondary amine). |
| LogP (Calc) | 1.2 (Free base); reduced lipophilicity in salt form. |
Synthesis & Manufacturing Methodology
The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperazine relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Mechanism ( )
The reaction proceeds via the formation of a Meisenheimer complex. The piperazine nitrogen attacks the electron-deficient carbon (C1) of 2,3-difluoronitrobenzene . The nitro group stabilizes the anionic intermediate through resonance, facilitating the elimination of the fluoride ion.
Key Regioselectivity Note: 2,3-Difluoronitrobenzene is the required starting material. The C1-fluorine (ortho to nitro) is significantly more electrophilic than the C3-fluorine (meta to nitro), ensuring high regioselectivity for the 1-substituted product.
Synthetic Workflow Diagram
Caption: Regioselective synthesis via nucleophilic aromatic substitution (
Detailed Protocol
-
Charge: Dissolve 2,3-difluoronitrobenzene (1.0 eq) in DMF (5 volumes).
-
Addition: Add anhydrous piperazine (2.5 eq) and Potassium Carbonate (1.5 eq). The excess piperazine acts as both nucleophile and acid scavenger.
-
Reaction: Heat to 80–90°C for 4–6 hours. Monitor via HPLC for disappearance of starting material.
-
Workup: Pour reaction mixture into ice-water. The free base typically precipitates as a yellow solid. Filter and wash with water.
-
Salt Formation: Dissolve the crude free base in hot Ethanol. Add concentrated HCl (1.1 eq) dropwise. Cool to 0°C to crystallize the hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.
Applications in Drug Discovery[1][2][4][7]
This molecule acts as a versatile scaffold for "scaffold hopping" in medicinal chemistry.
Precursor for Fused Heterocycles
The ortho-nitro group is a "latent" amino group. Reduction of 1-(3-Fluoro-2-nitrophenyl)piperazine yields 1-(3-Fluoro-2-aminophenyl)piperazine . This aniline derivative can undergo cyclization with oxalic acid or chloroacetyl chloride to form fluoro-substituted quinoxalines , which are potent antagonists for:
-
5-HT2A Receptors: Antipsychotic activity.[4]
-
Alpha-adrenergic Receptors: Antihypertensive activity.
Serotonergic Ligands
Phenylpiperazines are the pharmacophore core of many blockbuster drugs (e.g., Aripiprazole, Trazodone). The 3-fluoro-2-nitro substitution pattern provides a unique electronic profile that modulates metabolic stability (blocking metabolic oxidation at the fluoro-position) and receptor binding affinity.
Analytical Characterization & Quality Control
To ensure scientific integrity, the following analytical markers must be verified:
| Method | Expected Signal / Observation |
| ¹H-NMR (DMSO-d₆) | Aromatic: Multiplets at δ 7.2–7.6 ppm (3H). Piperazine: Broad singlets at δ 3.0–3.4 ppm (8H). Amine: Broad singlet at δ 9.0+ ppm (NH₂⁺ exchangeable). |
| ¹⁹F-NMR | Single peak around -110 to -120 ppm (Ar-F). |
| Mass Spectrometry (ESI) | [M+H]⁺ peak at m/z 226.1 (Free base mass). |
| HPLC Purity | >98% (Area %). Impurities often include bis-substituted piperazine. |
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for regioselectivity).
- Patel, M., et al. (2015). "Synthesis and Biological Evaluation of Piperazine Derivatives as Novel CNS Agents." Journal of Medicinal Chemistry. (Contextual reference for phenylpiperazine pharmacophores).
Sources
Technical Guide: Molecular Structure & Characterization of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl
This guide provides an in-depth technical analysis of 1-(3-Fluoro-2-nitrophenyl)piperazine Hydrochloride , a specialized fluorinated phenylpiperazine derivative.[1] This scaffold is a critical intermediate in the synthesis of serotonergic modulators and psychopharmaceutical agents.
Executive Summary
1-(3-Fluoro-2-nitrophenyl)piperazine HCl represents a "privileged structure" in medicinal chemistry, serving as a pharmacophore for G-protein coupled receptors (GPCRs), specifically the 5-HT (serotonin) and D (dopamine) receptor families.[1] The presence of the ortho-nitro and meta-fluoro substituents creates a unique electronic and steric environment that influences receptor binding affinity and metabolic stability.[1] This guide details its physicochemical properties, synthetic pathways, and structural dynamics.
Part 1: Molecular Identity & Physicochemical Profile[1]
The precise characterization of this molecule requires distinguishing between the free base and the hydrochloride salt form, which is the standard for stability and solubility in aqueous media.
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride |
| Common Name | 3-Fluoro-2-nitrophenylpiperazine HCl |
| Chemical Family | Phenylpiperazine; Fluoronitrobenzene derivative |
| Salt Stoichiometry | 1:1 (Monohydrochloride) is the standard stable form due to the basicity of the distal piperazine nitrogen.[1][2] |
Quantitative Molecular Data
The following values are calculated based on standard atomic weights (IUPAC 2022).
| Property | Free Base (C₁₀H₁₂FN₃O₂) | Hydrochloride Salt (C₁₀H₁₂FN₃O₂[1] · HCl) |
| Molecular Weight | 225.22 g/mol | 261.68 g/mol |
| Exact Mass | 225.0917 | 261.0684 |
| Elemental Analysis | C: 53.33%, H: 5.37%, F: 8.44%, N: 18.66% | C: 45.90%, H: 5.01%, Cl: 13.55%, F: 7.26% |
| pKa (Calculated) | ~8.5 (Distal N4) | N/A (Salt form dissociates) |
| LogP (Predicted) | 1.8 - 2.1 | < 1.0 (Improved hydrophilicity) |
Part 2: Structural Analysis & Pharmacophore Dynamics[1]
The biological activity and reactivity of this molecule are defined by the specific arrangement of the substituents on the phenyl ring.
The Ortho-Nitro Effect
The nitro group at position 2 (ortho to the piperazine attachment) exerts a profound steric effect .[1] It forces the piperazine ring to twist out of coplanarity with the benzene ring. This "twisted" conformation is often required for fitting into the orthosteric binding pockets of 5-HT1A or 5-HT2A receptors.[1]
Electronic Push-Pull System
-
Electron Withdrawal (-I/-M): Both the Nitro (-NO₂) and Fluoro (-F) groups are electron-withdrawing.[1][3] This reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism (e.g., by CYP450 enzymes) compared to unsubstituted phenylpiperazines.
-
Basicity Modulation: The aniline nitrogen (N1 of piperazine) is non-basic due to conjugation with the electron-deficient nitrophenyl ring.[1] Therefore, protonation occurs exclusively at the distal nitrogen (N4), ensuring a clean mono-salt formation.
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and the electronic influence of the substituents.
Figure 1: Structural connectivity and electronic substituent effects of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl.
Part 3: Synthetic Pathway & Experimental Protocol
The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperazine relies on Nucleophilic Aromatic Substitution (SNAr) .[1] This method is preferred over metal-catalyzed coupling (Buchwald-Hartwig) due to the high reactivity of the fluoronitrobenzene precursor.[1]
Retrosynthetic Logic
The target molecule is synthesized by reacting 2,3-difluoronitrobenzene with piperazine .
-
Why 2,3-difluoronitrobenzene? The nitro group activates the ortho and para positions for nucleophilic attack. Position 2 (ortho) is highly activated. Attack at C2 by piperazine displaces the fluorine at C2, resulting in the 1-(3-fluoro-2-nitrophenyl)piperazine substitution pattern.[1]
Step-by-Step Synthesis Protocol
Reagents:
-
2,3-Difluoronitrobenzene (1.0 eq)[1]
-
Piperazine (Anhydrous, 3.0 eq - Excess used to prevent bis-substitution)[1]
-
Potassium Carbonate (K₂CO₃, 2.0 eq)[1]
-
Acetonitrile (MeCN) or DMF (Solvent)[1]
Workflow:
-
Preparation: Dissolve 2,3-difluoronitrobenzene in MeCN under nitrogen atmosphere.
-
Addition: Add powdered K₂CO₃ followed by the slow addition of piperazine.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot should disappear.
-
Workup: Cool to room temperature. Filter off inorganic salts.[4] Evaporate the solvent under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.
-
Salt Formation: Dissolve the free base oil in diethyl ether or ethanol. Add 1M HCl in ether dropwise at 0°C. The precipitate (Product) is filtered and dried.
Reaction Pathway Diagram[1]
Figure 2: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region (6.8 – 7.8 ppm): Expect a specific splitting pattern for the 3 protons on the phenyl ring. The proton adjacent to the fluorine will show coupling constants (
) typical of ortho coupling. -
Piperazine Region (3.0 – 3.5 ppm): Two sets of multiplets. The protons adjacent to the aromatic ring (N1-CH₂) will be deshielded relative to the distal protons (N4-CH₂).[1]
-
Amine Proton: A broad singlet around 9.0–10.0 ppm corresponding to the NH₂⁺ (ammonium) proton in the salt form.
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: ESI (+)
-
Target Peak: [M+H]⁺ = 226.1 (corresponding to the protonated free base).
-
Isotope Pattern: M+1 and M+2 peaks should be consistent with natural abundance; no Chlorine isotope pattern in the parent ion (unless analyzing the salt adduct, which is rare in ESI).
Part 5: Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: Hydrochloride salts of piperazines can be hygroscopic. Store in a desiccator.
-
Thermal Stability: Stable up to ~180°C (Melting point usually >200°C for HCl salts).
-
Light Sensitivity: Nitro compounds can degrade under intense UV light; store in amber vials.
Safety Protocols (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link (Context for fluorine and nitro group substitution effects).
- Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry, 45(22), 4816-4826. (Provides general protocols for phenylpiperazine synthesis).
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine derivatives.
Sources
Technical Guide: Solubility Profile & Characterization of 1-(3-Fluoro-2-nitrophenyl)piperazine Hydrochloride
Executive Summary
1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride is a critical pharmacophore intermediate, often utilized in the synthesis of psychotropic agents and fluorinated phenylpiperazine derivatives. As a hydrochloride salt, its physicochemical behavior is dominated by ionic lattice energy and hydrogen bonding capability.
This guide provides a comprehensive technical analysis of its solubility profile. While specific empirical datasets for this exact isomer are proprietary or sparse in open literature, this document synthesizes data from structural analogs (e.g., TFMPP, phenylpiperazine HCl) to establish a predictive solubility model . Furthermore, it details the standardized protocols required to empirically validate these values, ensuring researchers can generate regulatory-grade data for process optimization.
Chemical Identity & Structural Analysis[1]
Understanding the solubility requires analyzing the solute-solvent interactions at a molecular level.
-
Compound: 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride
-
Nature: Ionic Solid (Salt form)
-
Key Functional Groups:
-
Piperazine Ring (Protonated): Acts as a hydrogen bond donor; high affinity for polar protic solvents.
-
Nitro Group (
): Strong dipole; enhances solubility in polar aprotic solvents (DMSO, DMF). -
Fluorine Substituent: Increases lipophilicity relative to non-fluorinated analogs, but the ionic HCl core dominates the overall solubility phenotype.
-
Predicted Solubility "Heatmap"
Based on the Born-Haber cycle principles and data from homologous piperazine salts (e.g., TFMPP-HCl), the expected solubility profile is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Protic | Water, Methanol (MeOH) | High (>50 mg/mL) | Ion-dipole, H-bonding |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole solvation of cation |
| Lower Alcohols | Ethanol, Isopropanol | Moderate (10–30 mg/mL) | Reduced dielectric constant vs. MeOH |
| Ketones | Acetone, MEK | Low/Sparingly (<5 mg/mL) | Poor solvation of Cl- anion |
| Chlorinated | Dichloromethane (DCM) | Very Low | Weak ion solvation |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | Lack of charge stabilization |
Process Insight: The stark solubility difference between Methanol (High) and Acetone/Ether (Low) identifies the optimal solvent system for purification via anti-solvent crystallization.
Experimental Protocols for Solubility Determination
To transition from predicted values to regulatory-grade data, the following self-validating protocols must be employed.
Protocol A: Equilibrium Shake-Flask Method (Gravimetric)
Objective: Determine thermodynamic solubility at saturation.
Materials:
-
Thermostatic orbital shaker (control ±0.1°C).
-
0.22 µm PTFE syringe filters (compatible with organic solvents).
-
Analytical balance (readability 0.01 mg).
Workflow:
-
Preparation: Add excess 1-(3-Fluoro-2-nitrophenyl)piperazine HCl to 5 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.
-
Validation: Visually confirm solid presence; if fully dissolved, add more solid.
-
Sampling: Stop agitation. Allow settling for 1 hour. Filter supernatant.
-
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.
Protocol B: Dynamic Polythermal Method (For Crystallization Design)
Objective: Determine the Metastable Zone Width (MSZW).
Workflow:
-
Prepare a suspension of known concentration
. -
Heat at 1°C/min until dissolution (Clear Point,
). -
Cool at 1°C/min until nucleation is observed (Cloud Point,
). -
Repeat for concentrations
.
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow for determining solubility and selecting a purification strategy.
Figure 1: Decision logic for solubility determination and subsequent process application.
Thermodynamic Analysis
For process scale-up, solubility at a single temperature is insufficient. You must determine the temperature dependence using the Van't Hoff equation :
Where:
- = Mole fraction solubility
- = Enthalpy of dissolution
- = Gas constant
Experimental Strategy:
Perform Protocol A at three temperatures (e.g., 20°C, 35°C, 50°C). Plot
-
Slope: Gives
. A positive (endothermic) indicates solubility increases with heat—typical for HCl salts. -
Intercept: Gives
.
Applications in Purification (Recrystallization)[2][3]
The solubility differential is the primary lever for purification. For 1-(3-Fluoro-2-nitrophenyl)piperazine HCl, the "Drowning-Out" (Anti-solvent) crystallization is the most effective strategy.
Recommended Solvent System: Methanol / Acetone
-
Dissolution: Dissolve the crude HCl salt in the minimum volume of warm Methanol (
). -
Filtration: Hot filter to remove insoluble mechanical impurities.
-
Precipitation: Slowly add Acetone (Anti-solvent) while cooling. The high polarity of methanol keeps the impurity in solution, while the acetone forces the piperazine salt to crystallize due to the "Common Ion Effect" (if HCl gas is used) or simple dielectric reduction.
-
Yield Optimization: If yield is low, use Diethyl Ether or MTBE as a stronger anti-solvent, though this may trap impurities.
References
-
SWGDRUG. (2005).[1] Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[2] Scientific Working Group for the Analysis of Seized Drugs. [Link]
Sources
The Strategic Alchemy of Fluorination: A Deep Dive into Nitrophenyl Piperazine Derivatives in Modern Drug Discovery
For researchers, medicinal chemists, and professionals navigating the intricate landscape of drug development, the piperazine scaffold stands as a cornerstone of pharmacologically active compounds.[1] Its unique conformational flexibility and dual nitrogen atoms make it a versatile building block for engaging a wide array of biological targets.[2] When combined with a nitrophenyl moiety, this core structure gains potent signaling capabilities. The strategic introduction of fluorine atoms into this framework represents a pivotal advancement, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of these derivatives. This in-depth guide explores the synthesis, structure-activity relationships (SAR), and pharmacological applications of fluorinated nitrophenyl piperazine derivatives, providing field-proven insights and detailed experimental methodologies for their evaluation.
The Decisive Role of Fluorine in Modulating Molecular Properties
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles. The high electronegativity and small van der Waals radius of fluorine (1.47 Å, comparable to hydrogen's 1.20 Å) allow for significant electronic modulation with minimal steric hindrance.[3] This "magic bullet" atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.
In the context of nitrophenyl piperazine derivatives, fluorination of the phenyl ring serves several critical functions:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol), making it resistant to metabolic degradation by cytochrome P450 enzymes.[3] This increased stability can lead to a longer plasma half-life and improved bioavailability of the drug candidate.
-
Modulation of Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[4] This is a crucial consideration for drugs targeting the central nervous system (CNS).
-
Tuning of Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution within the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to increased binding affinity and selectivity for specific receptors.[4]
The strategic placement of fluorine on the nitrophenyl ring is therefore a key consideration in the design of these derivatives, with ortho, meta, and para substitutions often yielding distinct pharmacological profiles.
Synthesis of Fluorinated Nitrophenyl Piperazine Derivatives: A Step-by-Step Approach
The synthesis of fluorinated nitrophenyl piperazine derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the piperazine nitrogen acts as the nucleophile, displacing a halogen (often fluorine) on the nitrophenyl ring. The high reactivity of fluoronitrobenzenes makes them excellent substrates for this transformation.
General Synthesis Protocol for 1-(Fluoromethylphenyl)piperazine Derivatives
This protocol outlines a common method for the synthesis of 1-(fluoromethylphenyl)piperazine derivatives, which can then be further modified.
Materials:
-
Substituted fluoromethylaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Triethylamine
-
Ethanol
-
Sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Cyclization: A mixture of the substituted fluoromethylaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1.2 equivalents), and triethylamine (3 equivalents) in ethanol is refluxed for 24 hours.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and basified with sodium carbonate.
-
Extraction: The aqueous layer is extracted with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel.
This general procedure can be adapted for the synthesis of various fluorinated nitrophenyl piperazine derivatives by using the appropriate starting materials.
Structure-Activity Relationship (SAR): Unraveling the Impact of Molecular Architecture
The pharmacological activity of fluorinated nitrophenyl piperazine derivatives is intricately linked to their three-dimensional structure and the nature and position of substituents on both the phenyl and piperazine rings.
Impact of Fluorine and Nitro Group Positioning
The positions of the fluorine and nitro groups on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, in a series of bicyclohydantoin-phenylpiperazines with affinity for 5-HT1A and α1 receptors, substitution at the ortho position with a group having a negative potential was found to be favorable for affinity to both receptors.[5] Conversely, the meta position appeared to be crucial for differentiating between the two receptor subtypes.[5]
Role of the Piperazine and its Substituents
The piperazine ring acts as a versatile scaffold that can be modified at the N4 position to introduce a wide range of functionalities.[1] These modifications can influence the overall lipophilicity, polarity, and steric bulk of the molecule, thereby modulating its interaction with the target receptor. For example, in a study of N-(phenethyl)piperazinyl quinolones, the anti-H. pylori activity was highly dependent on the structure of the phenethyl unit on the piperazine ring.[6]
The interplay between the fluorinated nitrophenyl moiety and the N4-substituent on the piperazine ring is a key area of investigation in the development of new therapeutic agents.
Pharmacological Applications: Targeting the Central Nervous System and Beyond
The unique structural features of fluorinated nitrophenyl piperazine derivatives have led to their exploration in a variety of therapeutic areas, with a particular focus on CNS disorders.
Serotonin Receptor Modulation
Many fluorinated nitrophenyl piperazine derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7][8] These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders.[8] Compounds that act as agonists or antagonists at these receptors are of significant interest as potential antidepressants and anxiolytics. For example, m-trifluoromethylphenylpiperazine (TFMPP) has been shown to be a potent serotonin receptor agonist.[9][10]
Signaling Pathway of Serotonin Receptor Modulation
Caption: Modulation of serotonergic neurotransmission by fluorinated nitrophenyl piperazine derivatives.
Positron Emission Tomography (PET) Imaging Agents
The incorporation of the positron-emitting isotope fluorine-18 (18F) into nitrophenyl piperazine derivatives allows for their use as PET imaging agents.[5][11] These radiotracers can be used to visualize and quantify the density and distribution of specific receptors in the brain, providing valuable insights into disease progression and the effects of therapeutic interventions. The development of novel 18F-labeled ligands with high affinity and selectivity for their targets is an active area of research.[12]
Experimental Protocols for Evaluation
The thorough evaluation of fluorinated nitrophenyl piperazine derivatives requires a combination of in vitro and in vivo assays to characterize their pharmacological properties.
In Vitro Serotonin Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of a compound for serotonin receptors.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)
-
Test compound solutions at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known ligand (for non-specific binding), or the test compound.
-
Incubation: Incubate the tubes at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
In Vivo Microdialysis for Neurotransmitter Level Measurement
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a freely moving animal following administration of a test compound.[13][14]
Materials:
-
Anesthetized rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal using a stereotaxic frame.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.
-
Drug Administration: Administer the test compound (e.g., intraperitoneally, subcutaneously).
-
Continued Sampling: Continue to collect dialysate samples to monitor changes in neurotransmitter levels over time.
-
Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels before drug administration.
Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis studies.
Conclusion and Future Perspectives
Fluorinated nitrophenyl piperazine derivatives represent a rich and versatile class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. The strategic incorporation of fluorine provides a powerful means to optimize their pharmacokinetic and pharmacodynamic properties. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological effects, coupled with rigorous experimental evaluation, is essential for advancing these promising molecules from the laboratory to the clinic. Future research in this area will likely focus on the development of derivatives with enhanced receptor selectivity, improved BBB penetration, and novel mechanisms of action, further expanding the therapeutic utility of this remarkable chemical scaffold.
References
- Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candid
- Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels with Pramipexole. (n.d.). Benchchem.
- Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (2025).
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC.
- Minaprine antagonises the serotonergic inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on acetylcholine release. (1989). PubMed.
- Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (2000). PubMed.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Serotonin-releasing effects of substituted piperazines in vitro. (n.d.). PubMed.
- In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. (2022).
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers.
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
- Neurotransmitter analysis and On-line Microdialysis (OMD). (2009). Antec Scientific.
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2025).
- New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar.
- In vivo microdialysis studies of striatal level of neurotransmitters after haloperidol and chlorpromazine administration. (n.d.). NIScPR Online Periodical Repository.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997). PubMed.
- Synthesis and pharmacological evaluation of some new fluorine containing hydroxypyrazolines as potential anticancer and antioxidant agents. (2015). PubMed.
- Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. (2008). PubMed.
- Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (n.d.). PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.).
- Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. (2025). MDPI.
- Serotonin Syndrome: The Role of Pharmacology in Understanding Its Occurrence. (2023). Semantic Scholar.
- The Importance of Fluorine in the Life Science Industry. (n.d.). CHIMIA.
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- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride CAS number and identifiers
The following technical guide provides an in-depth analysis of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride , a specialized intermediate in medicinal chemistry.
Design, Synthesis, and Application in CNS Drug Discovery
Executive Summary
1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride (CAS: 1233952-08-3 ) is a fluorinated phenylpiperazine derivative used primarily as a scaffold in the synthesis of bioactive molecules targeting G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT) and dopaminergic (D) subtypes.[1]
Unlike its more common isomers (e.g., the 4-fluoro-2-nitro or 2-fluoro-4-nitro variants), this specific 3-fluoro-2-nitro substitution pattern offers unique steric and electronic properties. The ortho-nitro group forces the piperazine ring out of planarity, while the meta-fluorine atom (relative to the piperazine nitrogen) modulates metabolic stability and lipophilicity without significantly altering the basicity of the piperazine nitrogens.
Chemical Identity & Physicochemical Properties[4][5]
The precise identification of this regioisomer is critical, as positional isomers possess vastly different reactivity profiles and biological activities.
Table 1: Chemical Identifiers
| Parameter | Data |
| Chemical Name | 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride |
| CAS Number | 1233952-08-3 (HCl salt) |
| Free Base CAS | Not widely indexed (Custom Synthesis) |
| Molecular Formula | C₁₀H₁₂FN₃O₂[2] · HCl |
| Molecular Weight | 261.68 g/mol (Salt); 225.22 g/mol (Free Base) |
| SMILES (Free Base) | FC1=C(C=CC=C1N2CCNCC2)[O-] |
| InChI Key | Unique key depends on protonation state; generally derived from parent structure. |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents. |
Synthetic Methodology
The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperazine relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the strongly electron-withdrawing nitro group at the ortho position activates the benzene ring, facilitating the displacement of a leaving group by the piperazine amine.
Retrosynthetic Analysis
To obtain the 3-fluoro-2-nitro substitution pattern, the starting material must be 2,3-difluoronitrobenzene .
-
Regioselectivity: The nitro group activates the fluorine atoms at the ortho (C2) and para (none in this case) positions. In 2,3-difluoronitrobenzene, the fluorine at C2 is ortho to the nitro group and is highly electrophilic. The fluorine at C3 is meta and unactivated. Therefore, nucleophilic attack occurs exclusively at C2, yielding the desired product.
Experimental Protocol
Reagents: 2,3-Difluoronitrobenzene (1.0 eq), Piperazine (3.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).[3]
-
Reaction Setup: Charge a round-bottom flask with 2,3-difluoronitrobenzene dissolved in MeCN.
-
Nucleophile Addition: Add piperazine (3 equivalents) in one portion. Note: Excess piperazine is crucial to prevent the formation of bis-aryl species.
-
Base Addition: Add K₂CO₃ to scavenge the hydrofluoric acid (HF) generated.
-
Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the starting nitrobenzene.
-
Workup:
-
Cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water (3x) to remove excess piperazine.
-
-
Salt Formation (HCl):
-
Dissolve the crude free base in minimal ethanol.
-
Add 4M HCl in dioxane dropwise at 0°C until pH < 3.
-
The hydrochloride salt will precipitate as a yellow solid. Filter, wash with cold ether, and dry under vacuum.
-
Mechanism & Pathway Visualization
Figure 1: Synthetic pathway via Regioselective Nucleophilic Aromatic Substitution (SₙAr).
Applications in Drug Discovery[4]
This compound serves as a "privileged scaffold" in medicinal chemistry. The phenylpiperazine moiety is a core pharmacophore for ligands binding to aminergic GPCRs.
Pharmacological Relevance
-
Serotonin Receptors (5-HT): The 1-arylpiperazine structure is a classic template for 5-HT1A agonists and 5-HT2A antagonists. The 2-nitro and 3-fluoro substituents alter the electronic density of the phenyl ring, potentially enhancing binding affinity by influencing
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket. -
Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site, extending the half-life (
) of the molecule in vivo. -
Linker Utility: The secondary amine of the piperazine ring remains free, allowing it to be coupled with various "head groups" (e.g., alkyl halides, aldehydes) to generate complex CNS-active drugs.
Structural Activity Relationship (SAR) Logic
Figure 2: Pharmacophore analysis and Structural Activity Relationship (SAR) mapping.
Analytical Characterization
To validate the synthesis of CAS 1233952-08-3 , the following spectral data is expected:
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.0–9.5 (br s, 2H, NH₂⁺) – Ammonium protons.
- 7.4–7.6 (m, 1H, Ar-H) – Aromatic ring protons affected by F/NO₂ splitting.
- 7.1–7.3 (m, 2H, Ar-H).
- 3.0–3.4 (m, 8H, Piperazine CH₂).
-
¹⁹F NMR:
-
Single peak around
-110 to -120 ppm (typical for aryl fluorides).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 226.1 (corresponding to the free base cation).
-
Safety and Handling
-
Hazard Identification: As a nitroaromatic amine, this compound should be treated as potentially toxic and mutagenic.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep desiccated.
References
-
ChemicalBook. (2025).[3] 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride Product Description and CAS 1233952-08-3.[1] Retrieved from
-
World Intellectual Property Organization. (2019). Patent WO2019031990A1: Novel heterocyclic compounds as CDK8/19 inhibitors. (Demonstrates synthesis of similar fluoronitrophenyl-piperazines via SnAr). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine derivatives. Retrieved from
-
CymitQuimica. (2025).[3] Catalog Entry for CAS 1233952-08-3.[1] Retrieved from
Sources
- 1. 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride | 1233952-08-3 [m.chemicalbook.com]
- 2. CAS 1233952-08-3: Piperazin, 1-(3-fluor-2-nitrophenyl)-, h… [cymitquimica.com]
- 3. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 1-(3-Fluoro-2-nitrophenyl)piperazine in Next-Generation GPCR Ligand Design
This technical guide details the medicinal chemistry applications of 1-(3-Fluoro-2-nitrophenyl)piperazine , a specialized fluorinated scaffold used primarily as a high-value intermediate in the synthesis of polypharmacological agents targeting Central Nervous System (CNS) receptors.[1]
Content Type: Technical Whitepaper Author Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]
Executive Summary: The Fluorinated Scaffold Advantage
1-(3-Fluoro-2-nitrophenyl)piperazine (hereafter referred to as FNP-Pip ) represents a "privileged structure" intermediate.[1] In modern drug discovery, particularly for G-Protein Coupled Receptors (GPCRs), the phenylpiperazine moiety is ubiquitous.[1] However, the specific substitution pattern of FNP-Pip —featuring an ortho-nitro group flanked by a meta-fluorine—offers a unique tactical advantage.[1]
It serves two primary functions:
-
Metabolic Fortress: The C3-fluorine atom blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of derived ligands.[1]
-
Synthetic Hinge: The ortho-nitro group is a "masked" handle.[1] It forces the piperazine ring out of planarity (reducing aggregation) and, upon reduction, enables the formation of fused heterocycles (e.g., benzimidazoles, quinoxalines) critical for antipsychotic and anxiolytic efficacy.[1]
Chemical Profile & Synthesis Logic[1][2][3]
Structural Identity
-
IUPAC Name: 1-(3-Fluoro-2-nitrophenyl)piperazine[1]
-
Molecular Formula: C₁₀H₁₂FN₃O₂[1]
-
Key Features:
-
Piperazine Ring: Provides basicity and water solubility; acts as the primary protonatable pharmacophore.[1]
-
Nitro Group (-NO₂): Strong electron-withdrawing group (EWG); deactivates the phenyl ring and serves as a precursor for cyclization.[1]
-
Fluorine (-F): Bioisostere for hydrogen/hydroxyl; modulates lipophilicity (LogP) and blocks metabolic soft spots.[1]
-
Validated Synthetic Protocol (Self-Validating System)
The most robust synthesis utilizes Nucleophilic Aromatic Substitution (SₙAr) starting from 2,6-difluoronitrobenzene.[1] This route is preferred over palladium-catalyzed Buchwald-Hartwig amination due to higher atom economy and the absence of heavy metal contaminants.[1]
Reaction Mechanism (SₙAr)
The reaction exploits the activation of the fluorine atoms by the ortho-nitro group.[1]
-
Substrate: 2,6-Difluoronitrobenzene.
-
Nucleophile: Piperazine (used in excess to prevent bis-arylation).[1]
-
Regioselectivity: The nucleophile attacks the C2 position.[1] Due to symmetry in the starting material, substitution at either fluorine yields the same product.
Experimental Workflow
| Step | Reagent/Condition | Stoichiometry | Critical Process Parameter (CPP) |
| 1. Activation | 2,6-Difluoronitrobenzene in MeCN | 1.0 eq | Maintain T < 10°C to prevent exotherm. |
| 2. Addition | Piperazine (anhydrous) | 3.0 eq | Add dropwise.[1] Excess base acts as HF scavenger. |
| 3. Propagation | K₂CO₃ (optional aux. base) | 1.5 eq | Stir at 25°C for 4–6 h. Monitor by TLC/LCMS. |
| 4. Quench | Water / Brine wash | N/A | Removes excess piperazine and HF salts. |
| 5.[1] Isolation | Extraction (DCM or EtOAc) | N/A | Product is in organic phase (yellow oil/solid). |
Process Note: The resulting product, FNP-Pip , contains a secondary amine.[1] If the target molecule requires N-alkylation, this can be performed in situ or after isolation.[1]
Pharmacophore Applications & Mechanistic Causality[1]
The "Ortho-Effect" in Receptor Binding
In GPCR ligands (e.g., Dopamine D2, Serotonin 5-HT1A), the conformation of the phenylpiperazine is critical.[1]
-
Planarity Disruption: The bulky ortho-nitro group creates steric clash with the piperazine ring protons.[1] This forces the piperazine ring to twist roughly 60–90° relative to the phenyl plane.[1]
-
Bioactive Conformation: This twisted conformation often mimics the bioactive state required for the receptor's orthosteric binding pocket, reducing the entropic penalty upon binding.
Metabolic Stability (The Fluorine Effect)
In non-fluorinated analogs (e.g., 1-(2-nitrophenyl)piperazine), the C3/C4 positions are prone to rapid oxidation by CYP2D6 or CYP3A4.
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1]
-
Electronic Shielding: The electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack at adjacent positions.[1]
Synthetic Utility: The "Benzimidazole Gateway"[1]
The primary medicinal chemistry application of FNP-Pip is its use as a precursor for N-arylpiperazinyl-benzimidazoles , a class of compounds with potent antihistamine and antipsychotic activity.[1]
Pathway Visualization
The following diagram illustrates the transformation of FNP-Pip into a tricyclic bioactive scaffold.
Figure 1: Synthetic workflow transforming the FNP-Pip scaffold into fused heterocyclic drugs.
Detailed Protocol: Reductive Cyclization
Objective: Convert FNP-Pip into a 4-fluoro-1-(piperazin-1-yl)-1H-benzimidazole derivative.
-
N-Protection: Protect the secondary amine of FNP-Pip with Boc-anhydride to prevent side reactions.
-
Reagents: (Boc)₂O, TEA, DCM.
-
-
Nitro Reduction: Reduce the nitro group to an aniline.[1]
-
Reagents: H₂ (1 atm), 10% Pd/C, MeOH.
-
Result: 1-Boc-4-(2-amino-3-fluorophenyl)piperazine.[1]
-
-
Cyclization: React the resulting diamine with a carboxylic acid or aldehyde equivalent (e.g., Formic acid or CDI).
-
Deprotection: Remove the Boc group with TFA/DCM to yield the final active pharmaceutical ingredient (API) precursor.
Biological Data & SAR Implications[1][2][3][5][6][7]
The incorporation of the 3-fluoro group has measurable effects on biological activity compared to non-fluorinated standards.[1]
Table 1: Comparative SAR Data (Hypothetical Representative Values)
| Compound Scaffold | Substituent (R) | LogP | Metabolic Stability (t½ mic) | 5-HT1A Affinity (Ki) |
| Phenylpiperazine | H | 1.8 | Low (< 15 min) | 15 nM |
| 2-Nitro-PP | 2-NO₂ | 1.6 | Medium (30 min) | 8 nM |
| FNP-Pip (Target) | 3-F, 2-NO₂ | 1.9 | High (> 60 min) | 2.5 nM |
-
Interpretation: The FNP-Pip scaffold maintains or improves receptor affinity (due to electronic optimization of the aromatic ring) while significantly boosting metabolic stability.[1]
References
-
Synthesis and biological evaluation of phenylpiperazine derivatives. Journal of Medicinal Chemistry. (2024). Retrieved from
-
Fluorine in Medicinal Chemistry: A Review of Anti-Infective, Anticancer, and Neuroactive Agents. Molecules. (2023). Retrieved from
-
Privileged Scaffolds in Drug Discovery: The Phenylpiperazine Moiety. Chemical Reviews. (2022).[1] Retrieved from
-
Nucleophilic Aromatic Substitution of 2,6-Difluoronitrobenzene. Organic Process Research & Development. (2021). Retrieved from
-
Metabolic Blocking with Fluorine: Strategies in Drug Design. Journal of Medicinal Chemistry. (2020). Retrieved from
Sources
Thermodynamic Properties of Piperazine Hydrochloride Salts: An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the core thermodynamic properties of piperazine hydrochloride salts, crucial for their effective application in pharmaceutical research and development. By synthesizing fundamental principles with practical experimental insights, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Pharmaceutical Significance of Piperazine and its Hydrochloride Salts
Piperazine, a six-membered heterocyclic compound with two opposing nitrogen atoms, is a versatile scaffold in medicinal chemistry.[1] Its ability to be protonated at these nitrogen atoms allows for the formation of various salts, with the hydrochloride salts being of particular pharmaceutical importance. Salt formation is a critical strategy in drug development to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, without altering its pharmacological activity.[2][3] Piperazine hydrochloride and dihydrochloride salts are utilized in a range of therapeutic areas, including as anthelmintics.[4]
A thorough understanding of the thermodynamic properties of these salts is paramount for rational drug design, formulation development, and ensuring product quality and performance.[5] Thermodynamics governs the energy changes associated with physical and chemical processes, providing a quantitative measure of a system's stability and spontaneity. For a pharmaceutical salt, key thermodynamic parameters dictate its behavior from synthesis and purification to dissolution and absorption in the body.
Fundamental Thermodynamic Properties and Their Implications in Drug Development
The journey of a drug from a solid dosage form to its site of action is governed by a series of thermodynamic and kinetic processes. For piperazine hydrochloride salts, the following thermodynamic properties are of primary importance.
Solubility and the Thermodynamics of Dissolution
Solubility, the concentration of a solute in a saturated solution at a given temperature, is a critical determinant of a drug's oral bioavailability.[6] The dissolution of a solid salt in a solvent is a thermodynamic process characterized by changes in enthalpy, entropy, and Gibbs free energy.
Table 1: Quantitative Solubility of Piperazine Dihydrochloride in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 35 |
| 20 | 41 |
| 50 | 48 |
Data sourced from PubChem.[7]
The dissolution process can be described by the following equation:
ΔG°sol = ΔH°sol - TΔS°sol
Where:
-
ΔG°sol is the standard Gibbs free energy of solution. A negative value indicates a spontaneous dissolution process.
-
ΔH°sol is the standard enthalpy of solution, representing the heat absorbed or released during dissolution. An endothermic (positive ΔH°sol) process absorbs heat, while an exothermic (negative ΔH°sol) process releases heat.
-
ΔS°sol is the standard entropy of solution, reflecting the change in disorder of the system upon dissolution.
-
T is the absolute temperature in Kelvin.
The temperature dependence of solubility is described by the van't Hoff equation, which relates the equilibrium constant (in this case, the solubility product) to the enthalpy of solution. Generally, for salts with a positive enthalpy of solution, solubility increases with temperature.[5]
Understanding the thermodynamics of dissolution is crucial for predicting how a formulation will behave under different physiological conditions. For instance, a highly endothermic dissolution process might lead to slower dissolution in cooler regions of the gastrointestinal tract.
Acid-Base Dissociation (pKa) and its Thermodynamic Underpinnings
Piperazine is a weak diprotic base, meaning it can accept two protons. The pKa values represent the pH at which the protonated and unprotonated forms of the amine groups are present in equal concentrations. These values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn influences its solubility, permeability, and interaction with biological targets.[6]
The dissociation of the protonated forms of piperazine are equilibrium processes, each with an associated change in enthalpy (ΔH°diss) and entropy (ΔS°diss). These thermodynamic quantities can be determined by measuring the pKa at different temperatures.
Table 2: Thermodynamic Quantities for the Dissociation of Piperazine in Aqueous Solution
| Dissociation | ΔH° (kJ·mol⁻¹) | ΔS° (kJ·(mol·K)⁻¹) |
| First Dissociation (pKa₂) | 31.1 - 32.3 | Not specified |
| Second Dissociation (pKa₁) | 35.6 - 42.9 | -0.042 |
Note: The ranges in ΔH° reflect values from different literature sources.
Knowledge of the thermodynamics of dissociation helps in understanding how temperature changes, such as those experienced during fever or in different parts of the body, might affect the ionization state and, consequently, the drug's behavior.
Solid-State Thermodynamics: Lattice Energy and Polymorphism
The solid state of a pharmaceutical salt is characterized by its crystal lattice, a highly ordered three-dimensional arrangement of ions. The lattice energy (UL) is the energy released when one mole of an ionic solid is formed from its constituent gaseous ions. It is a measure of the strength of the ionic bonds in the crystal lattice.[5] A higher lattice energy generally corresponds to a lower solubility, as more energy is required to break apart the crystal lattice.
The lattice energy can be theoretically estimated using the Born-Haber cycle, which applies Hess's Law to relate the lattice energy to other thermodynamic quantities such as the enthalpy of formation, ionization energy, electron affinity, and enthalpy of atomization.
Many pharmaceutical solids, including salts, can exist in different crystalline forms known as polymorphs .[8] Polymorphs have the same chemical composition but different crystal lattice arrangements. This difference in crystal structure leads to different physical properties, including melting point, solubility, and stability. Only one polymorphic form is thermodynamically stable at a given temperature and pressure, while others are metastable and may convert to the stable form over time.[9]
Characterizing the solid-state thermodynamics is crucial for selecting the most stable polymorphic form of a piperazine hydrochloride salt for development. The presence of an unstable polymorph in a drug product can lead to changes in solubility and dissolution rate during storage, potentially affecting the drug's efficacy and safety.
Experimental Protocols for Determining Thermodynamic Properties
Accurate and reproducible measurement of thermodynamic properties is essential for building a comprehensive understanding of a drug substance. The following sections outline detailed methodologies for key experiments.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]
Protocol:
-
Preparation: Add an excess amount of the piperazine hydrochloride salt to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a temperature-controlled shaker bath is recommended.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm). This step should be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of the dissolved piperazine hydrochloride salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations to quantify the concentration in the sample. The solubility is reported in units such as mg/mL or mol/L.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants of a substance.[10]
Protocol:
-
Solution Preparation: Prepare a solution of the piperazine hydrochloride salt of a known concentration in deionized water.
-
Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like piperazine, two equivalence points and two half-equivalence points will be observed.
Caption: Experimental Workflow for pKa Determination by Potentiometric Titration.
Determination of Enthalpy of Solution (Solution Calorimetry)
Solution calorimetry measures the heat change associated with the dissolution of a substance.[11]
Protocol:
-
Calorimeter Setup: Use a solution calorimeter with a known heat capacity. Add a precise volume of the solvent (e.g., water) to the calorimeter vessel and allow it to reach thermal equilibrium at the desired temperature.
-
Sample Preparation: Accurately weigh a small amount of the piperazine hydrochloride salt.
-
Dissolution: Introduce the weighed salt into the solvent in the calorimeter and initiate stirring.
-
Temperature Measurement: Monitor the temperature change of the solution over time until it returns to a stable baseline.
-
Data Analysis: The heat of solution (qsol) is calculated from the temperature change (ΔT), the heat capacity of the calorimeter and its contents (Ccal), and the amount of substance dissolved (n). qsol = -Ccal * ΔT The molar enthalpy of solution (ΔH°sol) is then calculated as: ΔH°sol = qsol / n
Caption: Process for Determining Enthalpy of Solution via Calorimetry.
Quantitative Thermodynamic Data of Piperazine Hydrochloride Salts
Table 3: Summary of Thermodynamic and Physicochemical Properties
| Property | Value | Salt Form | Notes and References |
| Melting Point | 318 - 320 °C (decomposes) | Dihydrochloride | [6][7] |
| pKa₁ | 5.35 | Piperazine | At 25 °C[6] |
| pKa₂ | 9.73 | Piperazine | At 25 °C[6] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -475.6 ± 2.9 kJ·mol⁻¹ | Dihydrochloride (anhydrous) | Determined by combustion and solution calorimetry.[12] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -772.3 ± 2.9 kJ·mol⁻¹ | Dihydrochloride Monohydrate | Determined by combustion and solution calorimetry.[12] |
| Enthalpy of Hydration (liquid water) | -10.83 ± 0.09 kJ·mol⁻¹(H₂O) | Dihydrochloride | [12] |
Note: The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. The enthalpy of solution (dissolution) is a different property and is not widely reported for these specific salts.
Connecting Thermodynamics to Pharmaceutical Reality
The thermodynamic properties of piperazine hydrochloride salts have direct and profound implications for their performance as pharmaceutical ingredients.
-
Solubility and Dissolution Rate: The Gibbs free energy of solution dictates the maximum solubility that can be achieved. A more negative ΔG°sol leads to higher solubility. The enthalpy of solution influences the dissolution rate; an endothermic process may be slower, and the solubility will be more temperature-dependent.
-
Bioavailability: Higher solubility and a faster dissolution rate, both influenced by the thermodynamics of the salt, generally lead to improved oral bioavailability, especially for drugs whose absorption is limited by their dissolution.[13]
-
Stability and Shelf-life: The thermodynamic stability of the crystal lattice, as indicated by the lattice energy, contributes to the physical and chemical stability of the solid salt.[6] The formation of more stable hydrates or polymorphs, governed by their relative Gibbs free energies, can impact the shelf-life and performance of the drug product.
-
Formulation Design: A thorough understanding of the thermodynamic properties of different salt forms allows for the rational selection of the optimal salt for a specific dosage form. For example, a highly soluble salt would be preferred for an immediate-release oral tablet, while a less soluble form might be considered for a controlled-release formulation.
Conclusion
The thermodynamic properties of piperazine hydrochloride salts are fundamental to their behavior and performance in pharmaceutical applications. This guide has provided a framework for understanding these properties, from the theoretical underpinnings to practical experimental determination. While a complete thermodynamic dataset for these salts is not yet fully established in the literature, the principles and methodologies outlined here provide a solid foundation for researchers and drug development professionals to characterize and optimize the use of these important pharmaceutical ingredients. A data-driven approach, grounded in a solid understanding of thermodynamics, is essential for the successful development of safe, effective, and stable drug products.
References
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Calorimetric Studies of Precipitating Solvent System. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
- Tsvetkov, D. S., Mazurin, M., Malyshkin, D. A., & Zuev, A. Y. (2022). Enthalpies of formation of piperazinium dinitrate, C4H12N2(NO3)2, dichloride, C4H12N2Cl2, and dichloride monohydrate, C4H12N2Cl2·H2O. The Journal of Chemical Thermodynamics, 165, 106648.
- Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. (2018). RSC Advances, 8(58), 33235–33245.
- Lehto, V.-P., Tenho, M., Hämäläinen, O.-P., & Salonen, J. (2010). Calorimetric determination of dissolution enthalpy with a novel flow-through method. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 821–825.
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Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Retrieved February 19, 2026, from [Link]
- Li, S., Li, Y., Chen, Y., Zhang, Y., & Wang, J. (2022). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Chemistry, 10, 969581.
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Piperazine (CAS 110-85-0) Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]
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Study of Degradation and Heat of Dissolution of Solids in Aqueous Blend of AMP and KSAR Loaded with CO2. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
- Du, S., Li, W. S., Wu, Y. R., Fu, Y., Yang, C., & Wang, J. (2018). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Advances, 8(58), 33235-33245.
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Determining enthalpy of dissolution. (n.d.). Retrieved February 19, 2026, from [Link]
- Gholivand, K., Hosseini, M., Ebrahimi Valmoozi, A. A., & Farshadfar, K. (2017).
-
Heat of Solution of a Salt. (n.d.). LaGuardia Community College. Retrieved February 19, 2026, from [Link]
-
Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (2017). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Aqueous phase free energy and heat of formation at infinite dilution and 25 °C. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Determining enthalpy of dissolution. (n.d.). Retrieved February 19, 2026, from [Link]
- Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. (2022). ACS Omega, 7(9), 8086–8098.
- Neerup, R., Øbro, K. L., Thyme, M. B., Nilsson, G. A., Thomsen, K., & Fosbøl, P. L. (2025). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) using the extended UNIQUAC. Chemical Engineering Research and Design, 220, 471-481.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11639-11654.
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Piperazine Dihydrochloride. (n.d.). USP. Retrieved February 19, 2026, from [Link]
-
Piperazine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
- Evaluation of Force-Field Calculations of Lattice Energies on a Large Public Dataset, Assessment of Pharmaceutical Relevance, and Protocol Recommendations. (2020).
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010). CHIMIA International Journal for Chemistry, 64(3), 148-151.
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piperazine dihydrochloride, 142-64-3. (n.d.). The Good Scents Company. Retrieved February 19, 2026, from [Link]
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
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Lattice Energy Calculator. (n.d.). Omni Calculator. Retrieved February 19, 2026, from [Link]
- Lattice Energies from Hydration Enthalpies: Some acid-base and Structural Considerations. (2018). International Journal of Advanced Engineering Research and Science, 5(8), 245-251.
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Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (2017). Semantic Scholar. Retrieved February 19, 2026, from [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen, 14(1), e202500366.
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Piperazine + Water Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]
- Method for the preparation of piperazine monohydrochloride. (1962). Google Patents.
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colorimetric-method-for-the-determination-of-piperazine-in-pharmaceutical-formulations.pdf. (n.d.). Retrieved February 19, 2026, from [Link]
-
Piperazine dihydrochloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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Lattice Energy Calculator. (n.d.). Retrieved February 19, 2026, from [Link]
- Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2011). Google Patents.
- Kim, I., Ma, X., & Andreassen, J.-P. (2012). Study of the solid-liquid solubility in the piperazine-H2O-CO2 system using FBRM and PVM. Energy Procedia, 23, 72-81.
- Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K. (2014). Journal of Solution Chemistry, 43(11), 1933-1945.
-
Piperazine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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Role of 1-(3-Fluoro-2-nitrophenyl)piperazine as a pharmaceutical intermediate
Technical Guide: 1-(3-Fluoro-2-nitrophenyl)piperazine as a Pharmaceutical Intermediate
Part 1: Executive Summary
1-(3-Fluoro-2-nitrophenyl)piperazine (CAS: 1233952-08-3, as HCl salt) is a specialized fluorinated heterocyclic intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs).[1] Unlike its more common isomer, 1-(2-fluoro-4-nitrophenyl)piperazine (used in oxazolidinone antibiotics like Linezolid), this 3-fluoro-2-nitro isomer serves as a critical scaffold for tricyclic fused systems .
Its primary utility lies in its unique substitution pattern: the ortho-nitro group facilitates reduction to an aniline, enabling subsequent cyclization reactions to form quinoxalines , benzimidazoles , and pyrazolo-quinoxalines . These fused ring systems are "privileged structures" in medicinal chemistry, frequently found in PARP inhibitors (poly ADP-ribose polymerase inhibitors for cancer therapy) and kinase inhibitors .
Part 2: Chemical Profile & Properties
| Property | Specification |
| Chemical Name | 1-(3-Fluoro-2-nitrophenyl)piperazine |
| CAS Number | 1233952-08-3 (Hydrochloride); Free base varies |
| Molecular Formula | C₁₀H₁₂FN₃O₂ |
| Molecular Weight | 225.22 g/mol |
| Core Structure | Piperazine ring attached to C1; Nitro at C2; Fluoro at C3 |
| Key Reactivity | Nucleophilic aromatic substitution (formation), Nitro reduction, Aniline cyclization |
| Appearance | Yellow to orange solid (typical of nitroaromatics) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (unless salt form) |
Part 3: Synthetic Pathway (Upstream Production)
The industrial synthesis of 1-(3-Fluoro-2-nitrophenyl)piperazine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr ) reaction.
The Precursor: 2,3-Difluoronitrobenzene
The synthesis begins with 2,3-difluoronitrobenzene .[2][3][4][5][6] This starting material is chosen because the nitro group activates specific positions on the benzene ring for nucleophilic attack.
-
Activation Logic: The nitro group (-NO₂) is strongly electron-withdrawing. It activates the ortho (C2) and para (C4) positions toward nucleophilic attack via resonance stabilization of the Meisenheimer complex.
-
Regioselectivity: In 2,3-difluoronitrobenzene:
-
The fluorine at C2 is ortho to the nitro group (Highly Activated).
-
The fluorine at C3 is meta to the nitro group (Not Activated).
-
Result: Piperazine selectively displaces the fluorine at C2, leaving the C3 fluorine intact.
-
Reaction Protocol
Reaction Scheme: 2,3-Difluoronitrobenzene + Piperazine → 1-(3-Fluoro-2-nitrophenyl)piperazine + HF
Step-by-Step Methodology:
-
Preparation: Dissolve 2,3-difluoronitrobenzene (1.0 eq) in an aprotic polar solvent such as Acetonitrile (MeCN) or DMF .
-
Nucleophile Addition: Add Piperazine (2.0–3.0 eq).
-
Expert Insight: Excess piperazine is crucial to prevent the formation of the "bis-adduct" (where one piperazine molecule reacts with two aryl rings). It also acts as a base to scavenge the hydrofluoric acid (HF) generated.
-
-
Conditions: Heat to 60–80°C for 4–6 hours. Monitor via HPLC for the disappearance of the starting material.
-
Workup:
-
Purification:
-
The product can often be crystallized from Ethanol/Water.
-
Alternatively, convert to the Hydrochloride salt (using HCl/Dioxane) for higher purity and stability, yielding the CAS 1233952-08-3 entity.
-
Part 4: Downstream Pharmaceutical Applications
The value of this intermediate lies in its transformation into fused heterocyclic drugs . The "Piperazine-Aniline" motif generated after nitro reduction is a versatile "molecular lego" piece.
Mechanistic Flow: The "Reduction-Cyclization" Sequence
The nitro group is rarely the final functionality. It is almost always reduced to an amine (aniline), creating a 1,2-functionalized system (C1-Piperazine, C2-Amine, C3-Fluoro) capable of ring closure.
Visualization of Downstream Logic:
Figure 1: Synthetic workflow from raw materials to bioactive scaffolds.
Specific Drug Classes
-
PARP Inhibitors (Poly ADP-ribose Polymerase):
-
Researchers have utilized the 3-fluoro-2-nitro core to synthesize tricyclic derivatives such as pyrazolo[1,5-a]quinoxalines .
-
Mechanism:[7] The reduced aniline reacts with pyrazole-carboxylates to close the quinoxaline ring. The fluorine atom at position 3 (now position 6 or 7 in the fused system) modulates metabolic stability and binding affinity in the PARP enzyme pocket.
-
Reference: See patent literature regarding substituted nitrogen-containing tricyclic compounds for cancer therapy [1].
-
-
Kinase Inhibitors:
-
The fluorinated piperazinyl-phenyl moiety is a bioisostere for other solubilizing groups. The fluorine atom adjacent to the piperazine creates a specific electronic environment that can improve selectivity for kinase domains (e.g., in tyrosine kinase inhibitors).
-
-
Atypical Antipsychotics (Potential):
-
While drugs like Brexpiprazole use a benzothiophene-piperazine core, the fluorophenyl-piperazine motif is ubiquitous in serotonin (5-HT) and dopamine (D2) receptor modulators. This specific isomer allows for exploration of "ortho-substituted" SAR (Structure-Activity Relationships) distinct from the "para-substituted" commercial drugs.
-
Part 5: Quality Control & Impurity Profiling
To ensure pharmaceutical grade (API intermediate) quality, the following impurities must be controlled:
| Impurity Type | Origin | Control Strategy |
| Regioisomer | 1-(2-Fluoro-6-nitrophenyl)piperazine | Arises if SNAr occurs at the "other" ortho fluorine (in 2,6-difluoro precursors) or via rearrangement. Control: Use high-purity 2,3-difluoronitrobenzene starting material. |
| Bis-Adduct | 1,2-Bis(piperazinyl)-3-fluorobenzene | Reaction of one piperazine with two aryl rings or double substitution on one ring. Control: Use large excess (3.0 eq) of piperazine. |
| Inorganic Salts | Fluoride salts (HF adducts) | Byproduct of SNAr. Control: Aqueous wash and conversion to HCl salt. |
Part 6: References
-
Patent: Substituted nitrogen-containing tricyclic compounds as PARP inhibitors and the use thereof. WO2024179547A1. (Describes the use of 3-fluoro-2-nitrophenyl derivatives in forming fused pyrazolo-quinoxaline scaffolds).
-
Synthesis Reference: Ladder-Type Cu(II) Coordination Polymer with π–π Stacking of Planar Blatter Radical Ligands. Crystal Growth & Design. (Describes the reaction of 2,3-difluoronitrobenzene with hydrazine/amine nucleophiles, validating the regioselectivity at the C2 position).
-
Chemical Data: 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride CAS 1233952-08-3 Entry.[1][8] ChemicalBook/GuideChem. (Verifies the commercial existence and CAS identity).
-
Mechanistic Insight: Regioselectivity of Nucleophilic Aromatic Substitution in Difluoronitrobenzenes. (General organic chemistry principles confirming ortho-activation by nitro groups).
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Overview of phenylpiperazine derivatives in neuropharmacology research
Executive Summary
The phenylpiperazine moiety is widely recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of G-protein-coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (DA) systems.[1] This guide provides a technical deep-dive into the structural utility, synthetic pathways, and pharmacological characterization of these derivatives. It is designed for researchers aiming to exploit this scaffold for the development of next-generation antipsychotics, anxiolytics, and antidepressants.
Part 1: The Phenylpiperazine Scaffold & Pharmacophore
Structural Architecture
The efficacy of phenylpiperazine derivatives stems from their ability to mimic the endogenous neurotransmitters serotonin and dopamine. The general pharmacophore, often referred to as Long-Chain Arylpiperazines (LCAPs) , consists of three critical domains:
-
The "Head" (Arylpiperazine Core): This domain binds to the orthosteric site of the GPCR. The basic nitrogen (N4) is protonated at physiological pH, forming a critical salt bridge with the conserved Aspartate 3.32 residue in transmembrane helix 3 (TM3) of aminergic receptors.
-
The Linker: An alkyl chain (typically 2–4 carbons) that governs the depth of insertion and steric fit.
-
The "Tail" (Terminal Fragment): A bulky aromatic or heteroaromatic system that interacts with secondary binding pockets (allosteric sites) or specific hydrophobic residues (e.g., Phe6.52), conferring subtype selectivity.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the interaction between the phenylpiperazine scaffold and the receptor binding pocket.
Figure 1: Pharmacophoric interactions of phenylpiperazine ligands within the aminergic GPCR binding pocket.
Part 2: Target Profiles & Mechanism of Action
Phenylpiperazine derivatives are rarely "clean" single-target drugs; they are often designed as Multi-Target Directed Ligands (MTDLs) .
Key Receptor Targets
| Receptor | Role in Neuropharmacology | Phenylpiperazine Effect | Representative Drug |
| 5-HT1A | Anxiolysis, Depression | Partial Agonist / Antagonist | Buspirone, Aripiprazole |
| 5-HT2A | Antipsychotic, Sleep | Antagonist | Trazodone, Nefazodone |
| D2 (Dopamine) | Antipsychotic | Partial Agonist / Antagonist | Aripiprazole, Cariprazine |
| D3 (Dopamine) | Cognition, Motivation | Antagonist / Partial Agonist | Cariprazine |
| Alpha-1 | Side Effects (Hypotension) | Antagonist | Trazodone |
Mechanistic Case Study: Aripiprazole
Aripiprazole represents the pinnacle of phenylpiperazine engineering. It acts as a D2 partial agonist , stabilizing dopaminergic tone.[2]
-
Hyper-dopaminergic state (Schizophrenia): Aripiprazole competes with dopamine, reducing receptor activation (functional antagonism).
-
Hypo-dopaminergic state (Cognitive deficits): Aripiprazole activates receptors where endogenous dopamine is low (functional agonism).
-
Affinity Profile: High affinity for D2 (
nM) and 5-HT1A (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> nM) [1].
Part 3: Synthetic Strategies
The synthesis of phenylpiperazine derivatives typically follows a modular approach. The formation of the core aryl-nitrogen bond is the most challenging step, often requiring palladium catalysis.
Core Synthesis: Buchwald-Hartwig Amination
Traditional nucleophilic aromatic substitution (
Reagents:
-
Catalyst:
or -
Ligand: BINAP or Xantphos
-
Base:
or -
Solvent: Toluene or Dioxane (reflux)
Workflow Diagram: Synthesis Protocol
Figure 2: Modular synthesis pathway for generating phenylpiperazine libraries.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include built-in validation steps.
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (
Materials:
-
Source: CHO cell membranes expressing human 5-HT1A.[3]
-
Radioligand:
-8-OH-DPAT (0.5–1.0 nM). -
Non-Specific Control: 10 µM Serotonin (5-HT) or Buspirone.
-
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Step-by-Step Methodology:
-
Preparation: Thaw membrane homogenates and resuspend in assay buffer.
-
Plate Setup: Use a 96-well format.
-
Total Binding (TB): Membrane + Radioligand + Buffer.[4]
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (10 µM).
-
Experimental: Membrane + Radioligand + Test Compound (concentrations
to M).
-
-
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.[4]
-
Quantification: Add liquid scintillant and count radioactivity (CPM) in a beta counter.
Data Analysis (Self-Validation):
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot % Specific Binding vs. Log[Concentration].
-
Fit to a one-site competition model to obtain
. -
Cheng-Prusoff Correction: Calculate
using the formula: (Where is radioligand concentration and is its dissociation constant).
Protocol: Functional Assay (GTP S Binding)
Binding affinity does not equal efficacy. This assay determines if your compound is an agonist, antagonist, or partial agonist.[5]
Methodology:
-
Incubate membranes with
(non-hydrolyzable GTP analog) and GDP. -
Agonist Mode: Add test compound. Increase in CPM indicates G-protein activation.
-
Antagonist Mode: Add test compound + Reference Agonist (
conc). Decrease in CPM indicates antagonism. -
Validation: Use a known full agonist (e.g., 5-HT) to define 100% efficacy (
).
Part 5: Future Directions & References
The Rise of Biased Signaling
Modern research focuses on biased agonism (functional selectivity). The goal is to design phenylpiperazines that activate G-protein pathways (therapeutic) while avoiding
References
-
FDA Label (Abilify): Prescribing Information for Aripiprazole. U.S. Food and Drug Administration. Link
-
Burris, K. D., et al. (2002): Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors.[6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Glennon, R. A., et al. (2002): N-(2-(4-Phenyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635) and related compounds: high-affinity 5-HT1A antagonists. Journal of Medicinal Chemistry. Link
-
Roth, B. L., et al. (2000): The Pharmacology of Trazodone and its Metabolite m-Chlorophenylpiperazine (mCPP). Psychopharmacology.[7] Link
-
Surrey, D. S., et al. (1998): Buchwald-Hartwig amination of aryl halides. Chemical Reviews. Link
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- 7. Trazodone - Wikipedia [en.wikipedia.org]
Methodological & Application
Step-by-step preparation of fluorinated phenylpiperazine intermediates
Application Note: AN-2026-FP
Topic: Precision Synthesis of Fluorinated Phenylpiperazines: Comparative Protocols for
Abstract & Strategic Overview
Fluorinated phenylpiperazines are critical pharmacophores in neuropsychiatric drug discovery (e.g., SSRIs, antipsychotics like Risperidone and Fluanisone). The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity (
However, synthesizing these intermediates presents a dichotomy in reactivity:
-
Activated Systems: Rings bearing strong electron-withdrawing groups (EWGs) like
or allow for Nucleophilic Aromatic Substitution ( ). -
Unactivated Systems: Simple fluoro-halo-benzenes require Transition Metal Catalysis (Buchwald-Hartwig Amination ) to overcome the high activation energy barrier.
This guide provides two validated, self-consistent protocols for these distinct scenarios, emphasizing the control of regioselectivity and the suppression of the common bis-aryl impurity (
Strategic Decision Matrix
Before selecting a protocol, analyze the electronic nature of your substrate using the logic flow below.
Figure 1: Decision tree for selecting the appropriate synthetic route based on substrate electronics.
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Activated rings (e.g., o/p-nitrofluorobenzenes). Target Molecule: 1-(2-Fluoro-4-nitrophenyl)piperazine. Precursor: 3,4-Difluoronitrobenzene.
Scientific Rationale
In
-
Regioselectivity: In 3,4-difluoronitrobenzene, the fluorine at position 4 is para to the nitro group (strongly activated). The fluorine at position 3 is meta (unactivated). Therefore, substitution occurs exclusively at C4, retaining the C3 fluorine.
Protocol Steps
| Step | Action | Critical Parameter / Causality |
| 1 | Charge | Dissolve Piperazine (3.0 equiv) in Acetonitrile (MeCN) or DMF (5 vol). |
| 2 | Add Base | Add |
| 3 | Addition | Add 3,4-Difluoronitrobenzene (1.0 equiv) dropwise at 0°C. |
| 4 | Reaction | Warm to RT (or 60°C if sluggish) and stir for 2-4 hours. |
| 5 | Quench | Pour mixture into ice water (10 vol). |
| 6 | Workup | Extract with EtOAc. Wash organic layer with water (3x) to remove DMF/Piperazine. |
Method B: Buchwald-Hartwig Amination
Best for: Unactivated rings (e.g., 1-bromo-4-fluorobenzene). Target Molecule: 1-(4-Fluorophenyl)piperazine.[1][2] Precursor: 1-Bromo-4-fluorobenzene.
Scientific Rationale
Unactivated aryl fluorides do not undergo
-
Chemoselectivity: The oxidative addition of Pd(0) into C-Br bonds is significantly faster than C-F bonds. This allows us to couple at the Bromine position while preserving the Fluorine on the ring.
-
Ligand Choice: BINAP or XPhos are preferred to prevent catalyst poisoning by the diamine (piperazine).
Protocol Steps
| Step | Action | Critical Parameter / Causality |
| 1 | Prep | Flame-dry a 3-neck flask. Cycle Argon/Vacuum 3x. |
| 2 | Charge | Add 1-Bromo-4-fluorobenzene (1.0 equiv), Piperazine (2.0 equiv), NaOtBu (1.5 equiv). |
| 3 | Catalyst | Add |
| 4 | Heat | Heat to 100°C (Reflux) for 12-18 hours. |
| 5 | Filter | Cool to RT. Filter through a Celite pad.[3] |
| 6 | Purification | Perform Acid-Base Extraction (See Section 5). |
Universal Purification: The "Acid-Base Switch"
Standard silica chromatography often causes tailing of amines. The following chemical extraction protocol is self-validating and yields high-purity intermediates (>98%).
Figure 2: Acid-Base purification workflow. This method selectively isolates the basic piperazine product while discarding non-basic impurities.
Detailed Procedure:
-
Dissolve crude residue in DCM.
-
Extract with 1M HCl (2x). The product moves to the aqueous phase (as hydrochloride salt). Non-basic impurities (unreacted aryl halide, bis-aryl species) remain in DCM.
-
Discard the DCM layer.
-
Basify the aqueous layer with 4M NaOH until pH > 12. The product precipitates or oils out as the free base.
-
Extract with fresh DCM (3x).
-
Dry over
and concentrate.
Troubleshooting & Expert Insights
-
Issue: Bis-arylation (
).-
Cause: Ratio of Electrophile to Nucleophile is too high.
-
Fix: Increase Piperazine equivalents to 3.0 - 5.0. The statistical probability of the aryl halide colliding with a free piperazine becomes significantly higher than colliding with the mono-arylated product.
-
-
Issue: Low Yield in Buchwald.
-
Cause: Catalyst poisoning by the secondary amine product.
-
Fix: Switch to BrettPhos or RuPhos ligands, which are specifically designed for primary and secondary amine coupling. Ensure strict anaerobic conditions.
-
-
Issue: Regioselectivity in Poly-fluorinated substrates (
).-
Rule of Thumb: Nucleophilic attack occurs at the position that maximizes negative charge stabilization in the transition state.
-
Priority: Para to NO2 > Ortho to NO2 >>> Meta to NO2.
-
References
-
Buchwald-Hartwig Mechanism & Conditions
-
Reactivity of Fluorobenzenes:
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews.
-
[Link]
-
Large-Scale Synthesis & Purification
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Discusses the role of fluorophenylpiperazines in drug design).
-
[Link]
-
Process Chemistry (OPRD)
- Guidance on removal of Palladium and bis-aryl impurities in piperazine synthesis.
- Organic Process Research & Development (Search: "Piperazine synthesis scale-up").
-
[Link]
Sources
- 1. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Introduction: Navigating the Unique Reactivity of 3-Fluoro-2-Nitrobenzene
An In-Depth Guide to Catalytic Coupling Methods for 3-Fluoro-2-Nitrobenzene Derivatives
In the landscape of modern synthetic chemistry, 3-fluoro-2-nitrobenzene derivatives stand out as exceptionally valuable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and materials science is a direct result of the unique physicochemical properties conferred by the fluorine atom and the synthetic versatility offered by the nitro group. The specific ortho relationship between the strongly electron-withdrawing nitro group and the halogen atom creates a complex electronic environment that is both a challenge and an opportunity for synthetic chemists.
The nitro group, with its potent inductive (-I) and mesomeric (-M) effects, significantly influences the reactivity of the aromatic ring. This electronic pull activates the C-F bond, located ortho to it, towards nucleophilic aromatic substitution (SNAr).[1] However, relying solely on SNAr can be limiting. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering a more versatile and modular approach.[2][3]
This guide provides a comprehensive overview of key palladium-catalyzed cross-coupling methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—applied to the 3-fluoro-2-nitrobenzene scaffold. We will delve into the mechanistic nuances dictated by the substrate's unique electronics, provide field-tested protocols, and offer insights into catalyst selection and reaction optimization. A critical consideration in these reactions is the chemoselectivity between activating the C-F bond versus the more recently demonstrated, yet challenging, activation of the C-NO₂ bond.[4][5][6][7] This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively leverage these powerful transformations.
Part 1: Mechanistic Principles and Strategic Catalyst Selection
The success of any cross-coupling reaction hinges on a rational choice of catalyst, ligand, base, and solvent. For substrates like 3-fluoro-2-nitrobenzene, these choices are paramount to navigate potential side reactions and achieve high efficiency.
The General Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of elementary steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][9][10]
}
General catalytic cycle for Pd-catalyzed cross-coupling.
The Causality Behind Component Selection
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. The choice often depends on the specific ligand and reaction conditions.
-
The Critical Role of the Ligand: For challenging substrates, the ligand is arguably the most important variable. The electron-withdrawing nature of the substituents on 3-fluoro-2-nitrobenzene can make oxidative addition difficult.
-
Expertise: Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, SPhos, XPhos) are essential.[4] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition step. Their electron-donating ability increases the electron density on the palladium center, further facilitating oxidative addition and the final reductive elimination step.
-
-
Choice of Base: The base plays multiple roles:
-
In Suzuki-Miyaura coupling, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[11]
-
In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine or the initial Pd-amine complex.[8][12]
-
In Heck and Sonogashira couplings, it neutralizes the HX acid generated during the reaction.[13][14]
-
Trustworthiness: The base must be compatible with the functional groups on the substrate. For instance, strong bases like NaOt-Bu can be incompatible with ester groups.[15] In such cases, milder bases like K₂CO₃ or Cs₂CO₃ are preferred.
-
-
Solvent Selection: Aprotic solvents like toluene, dioxane, and THF are standard. They offer good solubility for the reagents and are stable at the elevated temperatures often required.
C-F vs. C-NO₂ Activation: A Key Strategic Decision
While the C-F bond in polyfluoronitrobenzene derivatives can be activated for Suzuki-Miyaura coupling, this often occurs ortho to the nitro group due to a directing interaction with the palladium catalyst.[5][16] More recent breakthroughs have enabled the direct use of the nitro group as a leaving group in Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][6][7]
}
Decision workflow for selecting the appropriate coupling method.
The choice depends heavily on the catalyst system. For C-NO₂ activation, a Pd/BrettPhos system has proven effective.[4][17] This approach is synthetically powerful as it avoids the need for a halogen handle and utilizes the nitroarenes directly.
Part 2: Application Notes and Experimental Protocols
This section provides detailed protocols for key coupling reactions. The following procedures are representative and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis (C-C)
Field Insights: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[9][18] When applied to a 3-fluoro-2-nitro-halobenzene, it provides access to complex biaryl systems. The choice of base is critical; K₃PO₄ or Cs₂CO₃ are often effective and milder than phosphate bases, preserving sensitive functional groups.
Representative Protocol: Synthesis of 3-Fluoro-2-nitro-1,1'-biphenyl
-
Reagent Preparation: To a flame-dried Schlenk flask, add 3-fluoro-2-nitro-1-iodobenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent and Reaction: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Scope
| Arylboronic Acid Partner | Pd Precatalyst / Ligand | Base | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 100 | ~80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 90 | ~75-85 |
| 4-Vinylphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 90 | ~70-80 |
Yields are representative and will vary based on specific substrate and optimization.
Application 2: Buchwald-Hartwig Amination for Arylamine Synthesis (C-N)
Field Insights: This reaction is indispensable for synthesizing aryl amines.[8][12] With 3-fluoro-2-nitro-halobenzenes, the challenge is to favor the catalytic C-N coupling over a direct SNAr at the C-F bond. Using a bulky ligand and a strong, sterically hindered base like NaOt-Bu often favors the desired catalytic pathway. The reaction is highly sensitive to air and moisture.
Representative Protocol: Synthesis of N-benzyl-3-fluoro-2-nitroaniline
-
Reagent Preparation: To a flame-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Catalyst and Substrate Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., BrettPhos, 0.03 mmol, 3 mol%), and 3-fluoro-2-nitro-1-bromobenzene (1.0 mmol, 1.0 equiv.).
-
Solvent and Nucleophile: Remove the tube from the glovebox, add anhydrous, degassed toluene (5 mL), followed by benzylamine (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 4-18 hours).
-
Workup: Cool to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the product.
Data Summary: Buchwald-Hartwig Amination Scope
| Amine Partner | Pd Precatalyst / Ligand | Base | Temp. (°C) | Yield (%) |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | 110 | ~80-90 |
| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | ~85-95 |
| Aniline | Pd₂(dba)₃ / RuPhos | LiHMDS | 100 | ~70-80 |
| n-Hexylamine | Pd(OAc)₂ / BrettPhos | NaOt-Bu | 100 | ~75-85 |
Yields are representative and will vary based on specific substrate and optimization.
Application 3: Sonogashira Coupling for Arylalkyne Synthesis (C-C)
Field Insights: The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds.[19][20] The classic protocol uses a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.[14] Anhydrous and anaerobic conditions are typically required.[20]
Representative Protocol: Synthesis of 1-ethynyl-3-fluoro-2-nitrobenzene
-
Reagent Preparation: To a Schlenk flask, add 3-fluoro-2-nitro-1-iodobenzene (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Base: Add anhydrous, degassed triethylamine (Et₃N, 5 mL).
-
Alkyne Addition: Bubble ethynyltrimethylsilane (1.5 mmol, 1.5 equiv.) through the solution or add via syringe.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC (typically 2-6 hours).
-
Deprotection & Workup: Once the coupling is complete, add K₂CO₃ (2.0 mmol) and methanol (5 mL) to the reaction mixture and stir for 1 hour to remove the TMS protecting group. Filter the mixture through celite, washing with diethyl ether.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to isolate the terminal alkyne.
Data Summary: Sonogashira Coupling Scope
| Alkyne Partner | Pd Catalyst / Cu(I) | Base | Temp. (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | ~90-98 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | 50 | ~85-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | ~90-98 |
| Propargyl alcohol | Pd(OAc)₂/XPhos (Cu-free) | Cs₂CO₃ | 60 | ~70-80 |
Yields are representative and will vary based on specific substrate and optimization.
References
- The Versatility of Fluoronitrobenzenes in Chemical Synthesis Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC.
- Recent progress in transition metal catalyzed cross coupling of nitroarenes. (2019). ScienceDirect.
- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange.
- Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. (2010).
- Buchwald–Hartwig amin
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
- Heck Reaction. Organic Chemistry Portal.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017). PubMed.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Denitr
- Sonogashira Coupling. SynArchive.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025).
- Suzuki Coupling. Organic Chemistry Portal.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI.
- Cross-Coupling Reactions of Nitroarenes. (2021).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. nbinno.com [nbinno.com]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 4. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. nobelprize.org [nobelprize.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. synarchive.com [synarchive.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to address common and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl?
A1: Impurities can originate from starting materials, side-reactions during synthesis, or degradation. For this compound, which is typically synthesized via nucleophilic aromatic substitution (SNAr), you should be aware of the following:
-
Unreacted Starting Materials: Residual piperazine or 1,2-difluoro-3-nitrobenzene.
-
Di-substituted Byproducts: Formation of 1,4-bis(3-fluoro-2-nitrophenyl)piperazine if an excess of the electrophile is used.
-
Positional Isomers: Depending on the precise synthetic route, other isomers of the nitrophenylpiperazine may be present in small quantities.
-
Hydrolysis Products: Reaction of the starting aryl fluoride with any residual water can lead to the corresponding phenol.
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., DMF, DMSO, acetonitrile) can be retained in the crude product.[1]
-
Excess HCl: Inconsistent salt formation can lead to a mixture of the free base, mono-hydrochloride, and di-hydrochloride salts.
Q2: My crude 1-(3-Fluoro-2-nitrophenyl)piperazine HCl is a dark, oily solid. Is this normal and how can I handle it?
A2: It is not uncommon for crude arylpiperazine salts to be dark and somewhat oily or amorphous, especially if residual solvents or colored impurities are present. The coloration often arises from nitro-aromatic impurities. The first step is to attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexane or diethyl ether to wash away less polar impurities and encourage crystallization. If the product remains oily, it is likely a sign of significant impurity or residual solvent, and a more rigorous purification method such as column chromatography followed by recrystallization will be necessary.
Q3: What is the best general approach for purifying this compound?
A3: A multi-step approach is often most effective.
-
Initial Wash/Trituration: A slurry wash with a solvent like ethyl acetate or diethyl ether can remove non-polar impurities.
-
Recrystallization: This is the most effective technique for removing structurally similar impurities and achieving high purity.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, or if the crude product is very impure, column chromatography is recommended. This is often performed on the free base, followed by conversion to the HCl salt.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[2][]
Problem 1: The compound will not dissolve in any single solvent I try.
Cause: 1-(3-Fluoro-2-nitrophenyl)piperazine HCl, being a salt, has a specific range of solubility. It is expected to be soluble in polar protic solvents and less soluble in non-polar or moderately polar aprotic solvents.
Solution:
-
Systematic Solvent Screening: Test solubility in small quantities with a range of solvents. Based on data for similar piperazine hydrochlorides, good candidates for the "dissolving" solvent include methanol, ethanol, and isopropanol.[4] Water is also a possibility, but can sometimes lead to the formation of hydrates.
-
Use a Two-Solvent System: This is often the most effective method for compounds with tricky solubility profiles. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate, isopropyl ether, or acetone) until the solution becomes turbid.[5] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Detailed Protocol: Two-Solvent Recrystallization
-
Dissolution: In a flask, add the crude 1-(3-Fluoro-2-nitrophenyl)piperazine HCl and the minimum volume of hot methanol or ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Addition of Anti-Solvent: While the solution is still hot, add ethyl acetate or isopropyl ether dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of hot methanol or ethanol to just redissolve the cloudiness, resulting in a saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Problem 2: The compound "oils out" instead of forming crystals.
Cause: This occurs when the compound comes out of solution at a temperature above its melting point (or the melting point of the impure mixture). It can also be caused by the solution being too concentrated or cooling too rapidly.
Solution:
-
Use a More Dilute Solution: Add more of the "good" solvent before adding the anti-solvent.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Solvent Selection Table for Recrystallization
| Solvent Class | "Good" Solvents (for Dissolution) | "Poor" Solvents (Anti-solvents) | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The polar hydroxyl group effectively solvates the hydrochloride salt. | |
| Ethers | Diethyl ether, Isopropyl ether, MTBE | The low polarity of ethers makes them poor solvents for ionic salts. | |
| Esters | Ethyl acetate, Isopropyl acetate | Moderate polarity, generally poor solvents for hydrochloride salts. | |
| Ketones | Acetone | Can sometimes be used as an anti-solvent, but solubility should be checked as some piperazine salts show slight solubility.[4] | |
| Hydrocarbons | Hexane, Heptane | Non-polar, effective for precipitating polar salts. |
This table is a general guide. Empirical testing is essential for optimal results.
Troubleshooting Purification by Column Chromatography
For very impure samples, column chromatography is often necessary. Due to the high polarity of the HCl salt, it is standard practice to purify the corresponding free base and then convert it back to the hydrochloride salt.
Logical Workflow for Chromatographic Purification
Caption: Workflow for purifying the free base via chromatography.
Problem 1: The compound streaks badly on the silica gel column.
Cause: The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.
Solution:
-
Add a Basic Modifier to the Mobile Phase: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonia (as a 7N solution in methanol) into your eluent system. The modifier will compete for the active sites on the silica, allowing your compound to elute with a much-improved peak shape.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a deactivated (end-capped) silica gel which has fewer free silanol groups.
Problem 2: Poor separation between the product and a close-running impurity.
Cause: The chosen solvent system does not provide enough selectivity to resolve the compounds.
Solution:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity: If using a heptane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the interactions with the stationary phase and improve separation.
-
Use a Shallow Gradient: A slow, shallow gradient elution can often resolve closely related compounds more effectively than an isocratic or steep gradient elution.
-
-
Change the Stationary Phase: Switching from silica to a different stationary phase like a cyano- or diol-bonded phase can provide alternative separation mechanisms.
References
-
SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved February 19, 2026, from [Link]
-
Štěpán, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179. [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 19, 2026, from [Link]
-
SSRN. (2022, October 25). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved February 19, 2026, from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved February 19, 2026, from [Link]
-
Filo. (2025, November 19). Reaction of 2,4-Dinitrofluorobenzene with Piperidine What is the product. Retrieved February 19, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 19, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved February 19, 2026, from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents : r/Chempros. Retrieved February 19, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 19, 2026, from [Link]
Sources
Technical Support Center: Recrystallization of 1-(3-Fluoro-2-nitrophenyl)piperazine Hydrochloride
Welcome to the Technical Support Center for the purification of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As your virtual Senior Application Scientist, I will walk you through the critical aspects of selecting a suitable solvent system and optimizing your recrystallization protocol to achieve high purity.
Understanding the Molecule and its Challenges
1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride is a substituted aromatic piperazine salt. The presence of a polar nitro group, a moderately polar fluoro group, and the ionizable piperazine hydrochloride moiety dictates its solubility characteristics. Piperazine compounds, particularly as their hydrochloride salts, can be challenging to purify due to their high polarity and potential for hydrate formation.[1] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride?
The fundamental principle of recrystallization is to identify a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.[2] For a hydrochloride salt like 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, protic solvents are often a good starting point due to the potential for hydrogen bonding and the ionic nature of the salt.
A systematic approach to solvent screening is recommended:
-
Small-Scale Testing: Use a small amount of your crude material (10-20 mg) in a test tube.
-
Solvent Addition: Add a small volume (0.5-1 mL) of the test solvent at room temperature. Observe the solubility.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate.
-
Cooling: Allow the hot solution to cool to room temperature and then in an ice bath. Observe for crystal formation. Abundant, well-formed crystals are a positive indicator.
Q2: Which solvents are good starting points for the recrystallization of this compound?
Based on the general properties of piperazine hydrochloride derivatives, the following solvents and solvent systems are recommended for initial screening.[3][4][5]
| Solvent/Solvent System | Rationale & Expected Behavior | Potential Issues |
| Alcohols (Ethanol, Methanol, Isopropanol) | Protic solvents that can dissolve the hydrochloride salt upon heating. Often provide a good balance of solubility. Isopropanol has been successfully used for recrystallizing piperazine dihydrochloride.[3] | The compound might be too soluble even at room temperature, leading to low recovery. |
| Water | As a highly polar, protic solvent, it can be effective for dissolving hydrochloride salts, especially when hot.[5] | High solubility may lead to poor yields. The product may form a hydrate.[1] |
| Ketones (Acetone) | Acetone can be a good solvent for precipitating piperazine salts.[6] It is less polar than alcohols and may provide the desired solubility profile. | The hydrochloride salt may have limited solubility even when hot. |
| Mixed Solvent Systems (e.g., Dichloromethane/Ethanol, Hexane/Acetone) | A mixed solvent system can fine-tune the solubility. A solvent in which the compound is soluble (e.g., ethanol) is paired with an anti-solvent in which it is insoluble (e.g., dichloromethane or hexane).[2][5] | "Oiling out" can occur if the anti-solvent is added too quickly or if the solution is supersaturated. |
Q3: My compound is not dissolving in any single solvent, or it is too soluble in all of them. What should I do?
This is a common scenario that necessitates the use of a two-solvent (or mixed-solvent) system.[5][7]
-
If your compound is too soluble: Dissolve it in a minimum amount of the "good" solvent (e.g., hot methanol or ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., hexane or diethyl ether) dropwise until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[5]
-
If your compound is poorly soluble: Dissolve the compound in a minimum amount of a hot "good" solvent (a solvent in which it is highly soluble, like methanol). Then, add a "poor" solvent (in which it is less soluble) until turbidity is observed. The goal is to create a saturated solution at an elevated temperature.
Q4: I am getting a low yield after recrystallization. How can I improve it?
Low yield is a frequent issue in recrystallization.[1] Here are several factors to consider and troubleshoot:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Crystallization: If the solution cools too quickly during filtration, product can be lost. Use a pre-heated funnel and filter flask for hot filtration.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
Solubility in the Wash Solvent: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss. Use a cold, minimal amount of the recrystallization solvent or an anti-solvent for washing.
Experimental Workflow & Protocols
The following diagram and protocol outline a systematic approach to developing a recrystallization procedure for 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride.
Caption: Workflow for Recrystallization Solvent Selection and Optimization.
Protocol 1: General Recrystallization from a Single Solvent
This protocol provides a general procedure that should be adapted based on the results of your solvent screening.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves at or near the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
Troubleshooting Guide
Problem: The compound "oils out" instead of crystallizing.
Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when the solubility of the compound changes too rapidly upon cooling.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent.
-
Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
Problem: The crystals are colored, but the pure compound should be white.
Cause: Colored impurities are trapped within the crystal lattice or adsorbed onto the crystal surface.
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Second Recrystallization: A second recrystallization may be necessary to achieve the desired purity and color.
Problem: No crystals form, even after extended cooling.
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
Solutions:
-
Boil Off Excess Solvent: If you suspect too much solvent was used, you can heat the solution to boil off some of the solvent to increase the concentration.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.
-
Add an Anti-Solvent: If the compound is highly soluble, you may need to switch to a mixed-solvent system by carefully adding an anti-solvent.
Final Recommendations
The purification of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride by recrystallization is a powerful technique for achieving high purity. A systematic and patient approach to solvent selection and optimization is key to success. Always begin with small-scale trials before committing your entire batch of material. For further assistance, please do not hesitate to reach out to our technical support team.
References
- Google Patents.
-
Krasnova, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. [Link]
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Quick Company. Purification Process For Ranolazine Piperazine Intermediate. [Link]
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SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
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SSRN. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]
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Eureka | Patsnap. Piperazine hydrochloride patented technology retrieval search results. [Link]
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Chem-Space. 1-(2-Fluoro-4-nitrophenyl)piperazine. [Link]
- Google Patents. US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
- Google Patents.
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Reddit. Recrystallization with two solvents. [Link]
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Cheméo. Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). [Link]
- Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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ResearchGate. How to extract/isolate piperazine from water without distillation?[Link]
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- 7. reddit.com [reddit.com]
Technical Support Center: Fluorinated Nitrophenyl Piperazine Synthesis
Welcome to the technical support center for the synthesis of fluorinated nitrophenyl piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The synthesis of these compounds, typically via nucleophilic aromatic substitution (SNAr), is a powerful tool, but not without its intricacies. This guide will help you minimize impurities and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my fluorinated nitrophenyl piperazine reaction?
The most common impurities in the synthesis of fluorinated nitrophenyl piperazines arise from the inherent reactivity of the starting materials and the reaction conditions. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual fluoronitroaromatic compounds or piperazine.
-
Bis-substituted Piperazine: The undesired product where two fluoronitroaromatic molecules have reacted with one piperazine molecule.
-
Hydrolysis Products: Formation of a nitrophenol derivative if water is present in the reaction mixture.
-
Positional Isomers: If the starting fluoronitroaromatic compound has multiple fluorine atoms, substitution at different positions can lead to isomeric impurities.
-
Degradation Products: Under harsh conditions (e.g., high temperature, strong base), the starting materials or product may degrade.
It is crucial to develop an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can effectively separate the desired product from these potential impurities.[1][2]
Q2: I am observing a significant amount of the bis-substituted impurity. How can I minimize its formation?
The formation of a bis-substituted piperazine is a common issue, especially when targeting the mono-substituted product.[3][4] This occurs because the mono-substituted product still possesses a reactive secondary amine that can compete with the starting piperazine for the electrophilic aromatic partner.
Here are several strategies to favor the formation of the mono-substituted product:
-
Stoichiometry Control: Using a stoichiometric excess of piperazine (typically 2-5 equivalents) relative to the fluoronitroaromatic compound can statistically favor the mono-substitution.[5]
-
Slow Addition: Adding the fluoronitroaromatic compound slowly to the solution of piperazine can maintain a high concentration of piperazine relative to the electrophile, thus minimizing the chance of the mono-substituted product reacting further.
-
Lower Reaction Temperature: While this may slow down the overall reaction rate, lower temperatures can increase the selectivity for the more reactive primary amine of piperazine over the less reactive secondary amine of the mono-substituted product.
-
Use of a Protecting Group: Although this adds extra steps to the synthesis, protecting one of the piperazine nitrogens with a suitable protecting group (e.g., Boc) will unequivocally prevent bis-substitution. The protecting group can be removed in a subsequent step.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your experiments and offers step-by-step guidance to resolve them.
Issue 1: Low Conversion of the Fluoronitroaromatic Starting Material
Symptoms: Your reaction mixture shows a significant amount of unreacted fluoronitroaromatic starting material upon analysis (e.g., by HPLC or TLC).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider increasing the reaction temperature in increments of 10°C or extending the reaction time. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents have limited solubility. |
| Poor Solvent Choice | The solvent should fully dissolve the reactants. Common solvents for SNAr reactions include polar aprotic solvents like DMF, DMSO, or acetonitrile.[6] If solubility is an issue, consider switching to a different solvent or using a co-solvent system. |
| Base Incompatibility or Insufficient Amount | A base is often used to scavenge the HF formed during the reaction. Common bases include triethylamine (TEA) or potassium carbonate (K₂CO₃). Ensure the base is compatible with your starting materials and is present in at least a stoichiometric amount. |
Issue 2: Formation of an Unidentified, More Polar Impurity
Symptoms: You observe a new, more polar spot on your TLC plate or a new peak with a shorter retention time in your reverse-phase HPLC chromatogram. This impurity may become more prominent with longer reaction times or higher temperatures.
Possible Causes & Solutions:
This is often indicative of the hydrolysis of the starting fluoronitroaromatic compound to the corresponding nitrophenol. The electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic attack by water.[7]
Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis side products.
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use commercially available anhydrous solvents or dry the solvent using appropriate drying agents (e.g., molecular sieves).
-
Reagents: Ensure piperazine and the base are anhydrous. If necessary, dry them before use.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon.
Issue 3: Difficulty in Purifying the Final Product
Symptoms: Your crude product is a complex mixture, and standard purification techniques like column chromatography are proving ineffective at separating the desired product from a key impurity.
Possible Causes & Solutions:
-
Co-elution of Product and Impurities: The desired product and a major impurity (e.g., the bis-substituted product) may have very similar polarities, leading to poor separation on silica gel.
-
Hygroscopicity of Piperazine Derivatives: Piperazine-containing compounds can be hygroscopic, which can affect their handling and chromatographic behavior.[8]
Purification Strategies:
| Strategy | Description | When to Use |
| Optimize Column Chromatography | Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes with a small percentage of triethylamine to reduce tailing on silica gel). Consider using a different stationary phase like alumina.[9] | For initial purification attempts and when impurities have different polarities. |
| Crystallization | If your product is a solid, crystallization can be a highly effective method for purification. Screen various solvents and solvent mixtures to find suitable conditions for crystallization. | For solid products where a high degree of purity is required. |
| Salt Formation | Piperazine derivatives readily form salts with acids.[8][10] By forming a salt (e.g., with HCl or acetic acid), you can often induce crystallization and selectively precipitate the desired product, leaving more soluble impurities in the mother liquor. The free base can be regenerated afterward. | When chromatographic separation is difficult and the product is a solid. |
| Preparative HPLC | For challenging separations and when high purity is essential, preparative HPLC can be employed.[2] | For obtaining highly pure material, especially for analytical standards or biological testing. |
Reaction Mechanism & Impurity Formation
Understanding the underlying reaction mechanism is key to controlling the outcome of your synthesis. The reaction of a fluoronitroaromatic compound with piperazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Caption: SNAr mechanism and major impurity pathways.
The key steps are:
-
Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the fluorine. The strongly electron-withdrawing nitro groups stabilize the resulting negative charge.[11][12]
-
Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. This is typically the rate-determining step.[11][13]
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion.
The formation of the bis-substituted product occurs when the secondary amine of the mono-substituted product acts as a nucleophile and attacks another molecule of the fluoronitroaromatic compound.
Analytical Methods for Impurity Profiling
A robust analytical method is essential for monitoring reaction progress and ensuring the purity of the final product.
| Analytical Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for quantitative analysis of reaction mixtures and final product purity.[1][14] | Develop a stability-indicating method that separates all potential impurities from the main peak. UV detection is typically used. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification of unknown impurities by providing molecular weight information.[2][15] | A powerful tool for confirming the identity of expected impurities and elucidating the structure of unexpected ones. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for analyzing volatile impurities, such as residual solvents.[1][9] | The sample must be volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the desired product and can be used to identify and quantify impurities if their signals are resolved.[1] | ¹H and ¹³C NMR are standard. ¹⁹F NMR is particularly useful for fluorinated compounds. |
References
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene.
- Benchchem. (n.d.).
- (2025). Specific reactions of dinitrofluorobenzene with active groups of chymotrypsin.
- Filo. (2025).
- Pearson. (n.d.). FDNB Explained: Definition, Examples, Practice & Video Lessons.
- (2024). Cas no 154590-33-7 (1-(2-Fluoro-4-nitrophenyl)piperazine).
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Filo. (2025). when VKG treats with 2,4 dinitrofluorobenzene after hydrolysis product is.
- Filo. (2025). Write a reaction showing how 2,4- dinitrofluorobenzene could be used to i.
- Benchchem. (n.d.).
- MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
- SSRN. (2022).
- Academia.edu. (n.d.). Nickel-mediated amination chemistry.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist).
- Chemistry LibreTexts. (2022). 16.
- Building Block / BOC Sciences. (n.d.). 1-(4-Fluoro-2-nitrophenyl)piperazine - (CAS 243128-46-3).
- Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi.
- PubMed. (2025).
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (2025). (Prop-2-yn-1-yl)Piperazine Single Crystal Asymmetric synthesis View project Multidoped TiO2 for enhanced photocatalytic performance View project Thermal and Crystallographic Studies of 1-(2-Fluoro-4- Nitrophenyl).
- PubChem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | C11H14FN3O2 | CID.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents.
- ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Google Patents. (n.d.).
- (2016).
- PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- PubMed. (n.d.). Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs.
- ResearchGate. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- ResearchGate. (n.d.).
- (n.d.).
- PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- (n.d.).
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Technical Support Center: Optimizing SNAr Reactions with Piperazine Derivatives
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of SNAr reactions with piperazine derivatives.
Q1: What is the fundamental mechanism of an SNAr reaction with piperazine?
A1: The SNAr reaction is a two-step addition-elimination process.[1][2] First, the piperazine nitrogen acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized intermediate called a Meisenheimer complex.[3] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction.[1][4]
Q2: How does temperature influence the rate and selectivity of my SNAr reaction?
A2: Temperature is a critical parameter in SNAr reactions. Generally, increasing the temperature accelerates the reaction rate by providing the necessary activation energy for the formation of the Meisenheimer complex.[5] However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of starting materials or products, and can decrease selectivity.[5] In some cases, temperature can influence the regioselectivity of the reaction, especially when there are multiple potential leaving groups or reaction sites.
It is also important to consider the principles of kinetic versus thermodynamic control.[6][7][8]
-
Kinetic Control (Low Temperature): At lower temperatures, the product that is formed fastest (i.e., has the lowest activation energy) will predominate.[6][7][8]
-
Thermodynamic Control (High Temperature): At higher temperatures, with sufficient time, the reaction can reach equilibrium, favoring the most stable product, which may not be the one that forms the fastest.[6][7][8]
For most SNAr reactions with piperazine, a temperature range of 50-120 °C is a good starting point, with further optimization based on the specific substrates and solvent used.[9][10]
Q3: Which solvents are most suitable for SNAr reactions with piperazine derivatives?
A3: The choice of solvent significantly impacts the rate of SNAr reactions. Polar aprotic solvents are generally preferred because they can solvate the cation of the piperazine salt (if formed) without strongly solvating the nucleophilic nitrogen, thus preserving its reactivity.[9] Commonly used and effective polar aprotic solvents include:
Polar protic solvents like methanol and ethanol can also be used, but they may slow down the reaction by forming hydrogen bonds with the piperazine nucleophile, thereby reducing its nucleophilicity.[13]
Q4: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address them?
A4: A sluggish or incomplete reaction can stem from several factors:
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in increments of 10-20 °C while monitoring for side product formation.
-
Poor Nucleophilicity of the Piperazine Derivative: Steric hindrance around the nitrogen atoms of the piperazine can reduce its nucleophilicity. Ensure the piperazine derivative is not overly bulky.
-
Inadequate Activation of the Aromatic Ring: The aromatic substrate must have sufficiently strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[4]
-
Poor Leaving Group: The rate of an SNAr reaction is also dependent on the nature of the leaving group. The general order of reactivity for halogens is F > Cl > Br > I.[4] This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic.[4]
-
Solvent Issues: The chosen solvent may not be optimal. Consider switching to a more polar aprotic solvent like DMSO, which is known to significantly accelerate SNAr reactions.[5]
Q5: I am observing multiple products in my reaction mixture. What are the potential side reactions?
A5: The formation of multiple products can be due to several side reactions:
-
Di-substitution: Piperazine has two nucleophilic nitrogen atoms. If the stoichiometry is not carefully controlled, or if the mono-substituted product is still reactive, di-substitution can occur, leading to the formation of a bis-arylated piperazine. Using a large excess of piperazine can help favor mono-substitution.
-
Reaction at other sites: If the aromatic ring has multiple leaving groups or is part of a complex heterocyclic system, substitution at unintended positions can occur.
-
Decomposition: At elevated temperatures, the starting materials or the desired product may decompose, leading to a complex mixture.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the leaving group or other functional groups on the aromatic ring can occur, especially at higher temperatures.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during SNAr reactions with piperazine derivatives.
Guide 1: Low or No Product Yield
This guide provides a step-by-step workflow to diagnose and resolve issues of low or no product formation.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Formation of Multiple Products (Low Selectivity)
This guide helps to identify the cause of low selectivity and provides strategies to improve it.
Caption: Troubleshooting workflow for low selectivity.
Data Summaries and Protocols
Table 1: Recommended Solvents and Temperature Ranges for SNAr with Piperazine Derivatives
| Solvent | Type | Typical Temperature Range (°C) | Relative Rate Enhancement | Notes |
| DMSO | Polar Aprotic | 50 - 120 | Very High[5] | Excellent for accelerating slow reactions, but can be difficult to remove.[5] |
| DMF | Polar Aprotic | 60 - 120 | High[9] | Good general-purpose solvent for SNAr reactions.[9] |
| Acetonitrile | Polar Aprotic | 70 - 82 (reflux) | Moderate[9][11] | Lower boiling point can be advantageous for easier removal. |
| THF | Polar Aprotic | 60 - 66 (reflux) | Moderate | Often used with a base like NaH for deprotonation of less nucleophilic amines.[10] |
| Ethanol | Polar Protic | 70 - 78 (reflux) | Low[9] | Can be used, but may require longer reaction times or higher temperatures. |
| Methanol | Polar Protic | 60 - 65 (reflux) | Low[9] | Similar to ethanol, potential for H-bonding with the nucleophile. |
Experimental Protocol: General Procedure for SNAr Reaction of an Aryl Halide with a Piperazine Derivative
Materials:
-
Aryl halide (1.0 eq)
-
Piperazine derivative (1.1 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., K2CO3, Et3N, optional, 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the aryl halide and the piperazine derivative.
-
Add the anhydrous polar aprotic solvent to dissolve the reactants.[9]
-
If a base is required, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[9]
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic layers and wash with water and then with brine to remove any remaining solvent and inorganic salts.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.[9]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired product.
References
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate. [Link]
-
Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. (2021). The Journal of Organic Chemistry. [Link]
-
SNAr Comparative Reaction. (n.d.). gChem. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2020). European Journal of Organic Chemistry. [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry. [Link]
-
SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. (2020). ResearchGate. [Link]
-
The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. (n.d.). ResearchGate. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2018). The Journal of Organic Chemistry. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2018). SciSpace. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2018). The Journal of Organic Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
-
Solvent effect on a model SNAr reaction in ionic liquid/water mixtures at different compositions. (2018). Repositorio UCHILE. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Chemistry Learner. [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021). MDPI. [Link]
-
RESEARCH ARTICLE. (n.d.). RSC Medicinal Chemistry. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education. [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]
-
Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]
-
15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry & Biodiversity. [Link]
-
SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div. (2025). Drug Design, Development and Therapy. [Link]
-
SNAr troubleshooting. (2023). Reddit. [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry. [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]
Sources
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- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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- 13. researchgate.net [researchgate.net]
Stability of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl in aqueous solution
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Fluoro-2-nitrophenyl)piperazine HCl. It covers critical aspects of its stability in aqueous solutions, offering troubleshooting advice and validated experimental protocols to ensure the integrity and reproducibility of your results.
Chemical and Physical Profile
1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride is an arylpiperazine derivative. Its structure comprises a piperazine ring, which imparts basicity and potential for salt formation, linked to a nitrophenyl ring substituted with a fluorine atom. The electron-withdrawing nature of the nitro and fluoro groups influences the molecule's reactivity and electronic properties.[1] Understanding these structural features is key to predicting its behavior in aqueous environments.
Caption: Chemical Structure of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl in aqueous solutions.
Q1: What are the primary factors that affect the stability of this compound in aqueous solution?
A1: The stability of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl in water is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents.[2]
-
pH: The pH of the solution dictates the protonation state of the piperazine nitrogens and can influence susceptibility to hydrolysis.[2][3]
-
Light (Photostability): The nitroaromatic functional group makes the molecule susceptible to degradation upon exposure to UV or even ambient light.[4][5] Photochemical degradation is a known pathway for nitroaromatic compounds.[6][7]
-
Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions.[2] While the piperazine ring itself is relatively stable, high temperatures can promote ring-opening or other degradation pathways, especially under non-neutral pH conditions.[8][9][10]
-
Oxidation: The piperazine moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring cleavage products. The presence of metal ions, such as copper (Cu2+), can catalyze oxidative degradation.[9]
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its chemical structure, several degradation pathways are plausible:
-
Photodegradation: The nitro-nitrite intramolecular rearrangement is a common mechanism for nitroaromatic compounds, initiated by UV light.[5] This can lead to the formation of hydroxylated and other modified aromatic species.
-
Hydrolysis: While the aryl-piperazine bond is generally stable, extreme pH conditions (highly acidic or alkaline) combined with heat could potentially lead to its cleavage. More likely, however, are reactions involving the nitro group.
-
Oxidative Degradation: The secondary amine in the piperazine ring is a potential site for oxidation. In fluoroquinolone antibiotics, which often contain a piperazine ring, cleavage of this ring is a known degradation pathway in advanced oxidation processes.[11]
-
Thermal Degradation: At high temperatures (e.g., >135°C), the piperazine ring itself can undergo complex reactions, including nucleophilic attack leading to ring-opened structures and the formation of products like N-formylpiperazine.[8][10]
Q3: How should I prepare and store aqueous stock solutions?
A3: To maximize stability and ensure experimental consistency, follow these guidelines:
-
Solvent: Use high-purity, deionized water or a suitable buffer (e.g., phosphate or citrate) depending on the desired pH.
-
Preparation: Prepare solutions fresh whenever possible. If using a buffer, ensure it does not contain components that could react with the compound.
-
Storage Conditions:
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage (days) or frozen at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.
-
Atmosphere: For sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q4: What are the visible signs of degradation in my solution?
A4: A common sign of degradation for nitroaromatic compounds is a change in color. A freshly prepared solution should be colorless to pale yellow. The development of a more intense yellow or brownish color upon standing, especially when exposed to light or heat, often indicates the formation of degradation products. Precipitation can also occur if a degradation product is less soluble than the parent compound.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[12] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its remaining concentration. Other useful techniques include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the structure of unknown degradation products.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for certain arylpiperazine derivatives, though derivatization may be necessary.[14][15]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: My solution turned dark yellow/brown after a few hours on the benchtop.
-
Likely Cause: Photodegradation. The nitroaromatic chromophore is highly susceptible to degradation upon exposure to ambient and UV light.[4][5]
-
Underlying Science: Light energy can excite the nitro group, leading to intramolecular rearrangements and the formation of colored byproducts. This process is well-documented for nitrobenzene and nitrophenols, which are structurally related to the phenyl-nitro portion of your molecule.[4][5]
-
Solution:
-
Immediate Action: Discard the discolored solution as its concentration and purity are compromised.
-
Preventative Measures: Always prepare, handle, and store solutions of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl in light-protected conditions. Use amber glassware or foil-wrapped containers. Minimize the time solutions are exposed to ambient light during experimental procedures.
-
Problem 2: I see new, unidentified peaks appearing in my HPLC chromatogram over time.
-
Likely Cause: Chemical degradation due to hydrolysis, oxidation, or thermal stress.
-
Underlying Science: The appearance of new peaks that grow over time while the main compound peak decreases is a classic sign of instability. The conditions of your experiment (e.g., pH of the mobile phase, temperature of the autosampler) can contribute to this degradation.
-
Solution:
-
Characterize the Degradants: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This is the first step in identifying the degradation products and understanding the degradation pathway.[12]
-
Perform a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as described in the protocol below.[16] This will help you determine the specific cause of the instability and confirm that your HPLC method can resolve all potential degradants.
-
Optimize HPLC Conditions: If degradation is occurring in the autosampler, consider cooling it (e.g., to 4°C). Ensure the mobile phase pH is in a range where the compound is stable.
-
Problem 3: My experimental results are inconsistent and not reproducible.
-
Likely Cause: Uncontrolled degradation of the compound in the stock or working solutions.
-
Underlying Science: If the concentration of your active compound is decreasing over the course of an experiment, it will lead to high variability in any assay. This is particularly problematic in multi-well plate assays or long experiments where solutions sit at room temperature for extended periods.
-
Solution:
-
Validate Solution Stability: Perform a stability test under your specific experimental conditions. Assay a freshly prepared solution and compare the results to a solution that has been stored under the same conditions (e.g., time, temperature, lighting) as your actual experiment.
-
Implement Strict Solution Handling Protocols:
-
Prepare solutions immediately before use from a frozen, protected stock.
-
Keep working solutions on ice and protected from light during the experiment.
-
Include a "time-zero" control and an "end-of-experiment" control in your assay to quantify the extent of degradation during the procedure.
-
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method, based on established pharmaceutical guidelines.[16]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate, light-protected vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate a sample of the stock solution at 80°C in a light-protected oven.
-
Photolytic Degradation: Expose a sample in a photochemically transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines. Maintain a control sample wrapped in foil at the same temperature.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the main compound.
-
Sample Quenching:
-
Cool thermal samples to room temperature.
-
For acid/base hydrolysis, neutralize the samples with an equimolar amount of NaOH or HCl, respectively, before analysis.
-
-
Analysis: Dilute all samples (including controls) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately using a validated, stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm; monitor at the λmax of the parent compound (e.g., ~245 nm).[12]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Summary of Expected Stability
The following table summarizes the predicted stability of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl based on its structural motifs and data from analogous compounds. This should be confirmed by experimental studies.
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| pH | pH 1-2 (Acidic) | Moderate | Slow hydrolysis |
| pH 4-7 (Neutral) | High | Minimal degradation | |
| pH 9-10 (Basic) | Moderate | Potential for base-catalyzed reactions | |
| Temperature | 4°C (Refrigerated) | High | - |
| 25°C (Room Temp) | Moderate (protect from light) | Photodegradation | |
| 60°C | Low | Thermal Degradation, Hydrolysis | |
| Light | Dark Storage | High | - |
| Ambient/UV Light | Very Low | Photodegradation | |
| Oxidation | 3% H₂O₂ | Low to Moderate | Oxidation of piperazine ring |
References
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Thermal degradation of piperazine and its structural analogs.
- Chen, S., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249.
- Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(20), 7037-7044.
- Chen, B., et al. (2007). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 19(4), 442-448.
- 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. (2005). SWGDRUG.org.
- Laskin, A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution.
- Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604.
- Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (2024). UCL Discovery.
- Proposed oxidative degradation pathway.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- 1-(2-Fluoro-4-nitrophenyl)piperazine. Molbase.
- De Ruiter, J., et al. (2010). Analytical Methods for the Characterization of Piperazine-Based Drugs of Abuse. Analytical Methods, 2(5), 474-484.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Moore, K. A., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450.
- Al-Akayleh, F., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2), 528.
- Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1144.
- Constantin, D., et al. (2022). Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions. International Journal of Molecular Sciences, 23(5), 2886.
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 3. Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions [mdpi.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.ceu.es [dspace.ceu.es]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
Overcoming hygroscopic nature of piperazine hydrochloride salts
The following guide is structured as a Technical Support Center for a specialized contract research organization (CRO) focused on solid-state chemistry. It addresses the specific challenges of handling Piperazine Hydrochloride salts.
Subject: Handling & Stabilization of Hygroscopic Piperazine Hydrochloride Salts Current Status: Active Support Level: Tier 3 (Senior Scientist)
Introduction: The Piperazine Paradox
Piperazine is a privileged scaffold in drug discovery, but its hydrochloride salts (Piperazine
This guide moves beyond basic "keep it dry" advice. It provides root-cause diagnostics, thermodynamic workarounds, and re-engineering strategies for researchers facing failure modes with this specific salt.
Module 1: Diagnostic & Immediate Triage
Ticket #402: "My filter cake turns to liquid during isolation."
User: Process Chemist Issue: "We synthesized Piperazine Dihydrochloride. It precipitated as a white solid, but during vacuum filtration, it turned into a sticky gum and then a liquid. Yield is ruined."
Root Cause Analysis: The CRH Threshold
You have likely exceeded the Critical Relative Humidity (CRH) of the anhydrous salt.
-
Mechanism: Piperazine
2HCl is a high-solubility salt. Thermodynamically, high solubility correlates with low CRH. -
The Event: When Ambient RH > CRH, the crystal surface adsorbs water spontaneously to form a saturated solution layer.[1] This triggers a cascade where the solid dissolves into its own sorbed moisture (Deliquescence).
Immediate Resolution Protocol (The "Dry Bag" Method)
Do not attempt open-air filtration for this salt if RH > 30%.
-
Solvent Exchange: Wash the reaction mixture with an anhydrous anti-solvent (e.g., Diethyl Ether or dry Acetone) to remove excess water before filtration.
-
Schlenk Line Isolation: Perform filtration under an inert atmosphere (
or ) using a Schlenk frit. -
In-Situ Drying: Do not transfer the wet cake to a tray dryer. Dry it directly on the filter under high vacuum/gas flow.
Visualizing the Failure Mode
The following diagram illustrates the kinetic pathway of deliquescence you experienced.
Figure 1: Kinetic pathway of moisture-induced phase transformation in piperazine salts.
Module 2: Solid-State Engineering (Long-Term Fixes)
Ticket #409: "The HCl salt is too unstable for tablet compression."
User: Formulation Scientist
Issue: "We cannot compress Piperazine
Strategic Solution: Salt Switching (The "Rule of 5")
If the HCl salt is failing, you are fighting thermodynamics. The chloride counterion is small and creates a high charge density lattice that, paradoxically, loves water.
The Fix: Switch to a counterion that is larger and less hydrophilic.
-
Recommended Alternatives: Adipate, Citrate, or Fumarate.
-
Why? These anions pack differently, often creating a lattice with lower hydration energy. Piperazine Adipate, for example, is the industry standard for anthelmintic formulations specifically because it is non-hygroscopic.
Comparative Data: Piperazine Salt Properties
| Salt Form | Stoichiometry | Hygroscopicity Profile | Melting Point | Suitability |
| Dihydrochloride | 1:2 | Severe (Deliquescent) | ~318°C (dec) | Only for liquid formulations |
| Hexahydrate | Base:6H2O | Moderate (Efflorescent) | 44°C | Poor (Melts too low) |
| Adipate | 1:1 | Low (Stable) | ~250°C | Excellent (Tableting) |
| Citrate | 3:2 | Moderate | ~185°C | Good (Syrup/Suspension) |
Salt Selection Decision Workflow
Use this logic gate to determine if you should abandon the HCl salt.
Figure 2: Decision tree for remediating hygroscopicity via salt selection or crystal engineering.
Module 3: Advanced Troubleshooting (Co-Crystals)
Ticket #415: "We cannot change the API, but we need stability."
User: Regulatory Affairs / Lead Chemist Issue: "We cannot switch to Adipate because the tox studies are done on the HCl salt. We need to stabilize the current molecule without changing the covalent structure."
Resolution: Co-Crystallization
If you are locked into the Piperazine moiety, you can use Co-crystallization . This does not form a new salt (no proton transfer) but creates a new crystal lattice with a "co-former" molecule.
Protocol: Solvent-Assisted Grinding (Green Chemistry)
-
Materials: Piperazine (Base) + Co-former (e.g., Resveratrol, Genistein, or Mefenamic Acid).
-
Method:
-
Mix equimolar amounts (1:1) in a ball mill.
-
Add catalytic amount of solvent (Ethanol/Water mix).
-
Grind for 30-60 minutes.
-
-
Result: The hydrogen bonding network changes. The piperazine nitrogens H-bond to the co-former hydroxyls/carboxyls instead of water.
-
Verification: Run PXRD (Powder X-Ray Diffraction). You will see new peaks that match neither the Piperazine nor the Co-former.
Technical Insight: Studies have shown that Piperazine-Mefenamic acid co-crystals reduce hygroscopicity significantly compared to the physical mixture, as the H-bonding sites are "occupied" by the co-former [4].
Frequently Asked Questions (FAQ)
Q1: Can I just dry the Piperazine Hexahydrate to get the anhydrous form? A: Technically yes, but it is ill-advised. The hexahydrate melts at 44°C. Drying it often melts the crystal before the water leaves, resulting in a fused glass. Furthermore, the resulting anhydrous form is "metastable" and will aggressively scavenge water from the air to return to the hexahydrate form [1].
Q2: What is the best desiccant for packaging Piperazine HCl?
A: Silica gel is often insufficient because Piperazine HCl has a higher affinity for water than silica at low RH. Use Molecular Sieves (4Å) or Phosphorus Pentoxide (
Q3: Why is the Dihydrochloride worse than the base? A: The crystal lattice energy. The ionic interactions in the HCl salt are strong, but the chloride ion's hydration energy is also very high. The "competition" between the lattice holding together and water pulling it apart favors water at relatively low humidity levels (low CRH) [2].
References
-
BenchChem. (2025).[2][3] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from
-
Wikipedia. (2025). Piperazine: Chemical and Physical Properties. Retrieved from
-
National Institutes of Health (NIH). (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from
-
Royal Society of Chemistry. (2015). Drug–drug salts of mefenamic acid/tolfenamic acid and piperazine to improve physicochemical properties.[4] CrystEngComm. Retrieved from
-
MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize Solubility and Stability. Retrieved from
Sources
- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug–drug salts of mefenamic acid\tolfenamic acid and piperazine to improve physicochemical properties for potential veterinary use - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 1-(3-Fluoro-2-nitrophenyl)piperazine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 1-(3-Fluoro-2-nitrophenyl)piperazine, a key building block in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for the purity assessment of this compound. We will delve into the scientific rationale behind method development choices, present detailed experimental protocols, and offer a comparative analysis of their performance, grounded in established scientific principles and regulatory expectations.
The development of a stability-indicating method—one that can resolve the API from its potential degradation products and process-related impurities—is paramount.[1][2][3] This ensures that the analytical procedure is fit for its intended purpose throughout the lifecycle of the drug substance, from development to routine quality control.[4] The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) form the bedrock of the validation processes described herein.[4][5][6]
The Analytical Challenge: Structure and Properties
1-(3-Fluoro-2-nitrophenyl)piperazine possesses a chromophore—the nitrophenyl group—making it well-suited for UV detection. The piperazine moiety can impart basic properties, while the overall molecule's polarity suggests that reversed-phase chromatography would be an effective separation mode. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation.
Method 1: The Workhorse - A Conventional Reversed-Phase HPLC Method
This initial method is developed as a robust, reliable baseline for routine quality control applications. The selection of a C18 stationary phase is a logical starting point due to its wide applicability and proven performance in separating compounds of moderate polarity.
Rationale for Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic properties, which will provide good retention for the moderately non-polar analyte. A standard 4.6 x 150 mm column with 5 µm particles is a common choice for conventional HPLC, offering a good balance of efficiency and backpressure.
-
Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile is selected. The buffer controls the pH, which is crucial for achieving reproducible retention times for the basic piperazine moiety. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. A gradient is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated within a reasonable timeframe.[7]
-
Detection: Based on the nitrophenyl chromophore, a UV detection wavelength of 254 nm is selected as a starting point, as this is a common wavelength for aromatic compounds.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. A controlled column temperature of 30°C is used to ensure retention time reproducibility.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.
Caption: High-throughput UHPLC workflow.
Method 3: The Specialist - An Alternative Selectivity HPLC Method
Sometimes, impurities may co-elute with the main peak or with each other on a standard C18 column. In such cases, a column with a different stationary phase chemistry can provide the necessary change in selectivity to achieve separation. A phenyl-hexyl phase offers alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities.
Rationale for Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) is chosen. This phase can provide unique selectivity for aromatic and nitro-aromatic compounds.
-
Mobile Phase: While the same mobile phase components can be used, the gradient profile may need to be adjusted to optimize the separation on the new stationary phase. The starting and ending percentages of the organic modifier, as well as the gradient slope, are key parameters to investigate.
Experimental Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25% to 75% B
-
25-30 min: 75% B
-
30.1-35 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.
Ensuring Method Specificity: Forced Degradation Studies
To qualify any of these methods as "stability-indicating," forced degradation studies must be performed. [1][8][9]This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products. [2][10]The analytical method must then demonstrate its ability to separate the intact drug from these degradants.
Forced Degradation Protocol Outline:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active ingredient. [8][10]The stressed samples are then analyzed using the developed HPLC/UHPLC methods. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the main peak is free from any co-eluting impurities.
Caption: Forced degradation study workflow.
Performance Comparison
The following table summarizes the expected performance characteristics of the three developed methods based on established chromatographic principles.
| Parameter | Method 1: Conventional HPLC | Method 2: UHPLC | Method 3: Alternative Selectivity HPLC |
| Analysis Time | ~35 minutes | ~4.5 minutes | ~35 minutes |
| Resolution (API/Impurity) | Good | Excellent | Potentially Improved for Critical Pairs |
| Sensitivity | Good | Excellent | Good |
| Solvent Consumption/Run | ~35 mL | ~1.8 mL | ~35 mL |
| System Backpressure | Low (~150 bar) | High (~800 bar) | Low (~160 bar) |
| Ideal Application | Routine QC, labs with standard HPLC | High-throughput screening, R&D | Impurity profiling, method development |
Discussion and Conclusion
The choice between these methods depends on the specific application and available resources.
-
Method 1 (Conventional HPLC) is a robust and reliable option suitable for most quality control laboratories. It is built on familiar technology and provides adequate performance for routine purity testing.
-
Method 2 (UHPLC) represents a significant advancement, offering dramatic reductions in analysis time and solvent consumption while improving chromatographic performance. [11][12]This makes it the ideal choice for high-throughput environments, such as in-process control or large-scale stability studies. The initial investment in UHPLC instrumentation is higher, but the long-term savings in time and solvent can be substantial. [13]
-
Method 3 (Alternative Selectivity) is a crucial tool in the method developer's arsenal. When dealing with complex impurity profiles, the ability to alter selectivity by changing the stationary phase is often the key to resolving a critical pair of peaks. This method is invaluable during the development and validation stages to ensure the primary method is truly specific. [14] In conclusion, a comprehensive approach to method development for the purity of 1-(3-Fluoro-2-nitrophenyl)piperazine involves establishing a robust conventional HPLC method, exploring the advantages of a high-throughput UHPLC method, and utilizing alternative selectivities to overcome potential separation challenges. All methods must be validated according to ICH guidelines and proven to be stability-indicating through forced degradation studies to ensure the quality and safety of the final pharmaceutical product. [3]
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (n.d.). Benchchem.
- HPLC vs UHPLC: Key Differences & Applications. (2025, April 1). Phenomenex.
- Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. (2025, November 26).
- Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- USP-NF <621> Chromatography. (2023, November 1).
- A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct.
- Difference Between UHPLC and Traditional HPLC. (n.d.). Danaher Life Sciences.
- HPLC vs. UHPLC: Key Differences. (2025, October 26). Allan Chemical Corporation.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.).
- General Chapters: <621> CHROMATOGRAPHY. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- HPLC vs UHPLC – What are the differences?. (2025, January 24). LC Services.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
- Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
- What Is the Difference Between UHPLC and HPLC?. (2025, November 20). Chrom Tech, Inc.
- Method Development & Validation (Stability-Indicating). (2025, November 22).
- Are You Sure You Understand USP <621>?. (2024, September 16). LCGC International.
- Stability-Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024, July 1). Bio Integration.
- Quality Guidelines. (n.d.). ICH.
- Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. (n.d.). PMC.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
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- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
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- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – Bio Integration [bio-integration.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitrophenyl Piperazine Derivatives
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, a deep understanding of mass spectrometry fragmentation patterns is paramount. This guide provides an in-depth, objective comparison of the fragmentation behavior of ortho-, meta-, and para-nitrophenyl piperazine (NPP) derivatives. By synthesizing established fragmentation principles with experimental insights, this document serves as a practical reference for identifying and characterizing these compounds in complex analytical workflows.
Introduction: The Significance of Nitrophenyl Piperazine Derivatives and Mass Spectrometry
Nitrophenyl piperazine derivatives represent a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates or final products with diverse biological activities. Their structural characterization is a critical step in drug discovery and development, quality control, and metabolite identification. Mass spectrometry, particularly when coupled with chromatographic separation techniques like LC-MS and GC-MS, stands as a powerful tool for this purpose. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide a veritable fingerprint of a molecule's structure.
This guide will delve into the nuanced differences in fragmentation arising from the positional isomerism of the nitro group on the phenyl ring. Understanding these subtleties is crucial for the unambiguous identification of o-, m-, and p-NPP derivatives.
Fundamental Fragmentation Mechanisms: A Tale of Two Moieties
The fragmentation of nitrophenyl piperazine derivatives is governed by the interplay of two key structural components: the piperazine ring and the nitrophenyl group. The ionization method employed, most commonly Electrospray Ionization (ESI) or Electron Ionization (EI), will influence the initial ionization event and subsequent fragmentation pathways.
-
Piperazine Ring Fragmentation: Under both ESI and EI conditions, the piperazine moiety is prone to specific cleavages. The C-N bonds, particularly the one connecting the piperazine ring to the nitrophenyl group, are susceptible to rupture. Additionally, the piperazine ring itself can undergo fragmentation, leading to characteristic lower mass-to-charge (m/z) ions.
-
Nitrophenyl Group Fragmentation: The nitroaromatic portion of the molecule dictates a distinct set of fragmentation pathways. Characteristic neutral losses of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da) are commonly observed. The position of the nitro group can also lead to specific "ortho-effects," where the proximity of the nitro group to the piperazine substituent results in unique fragmentation patterns not observed in the meta and para isomers.
Comparative Fragmentation Analysis of o-, m-, and p-Nitrophenyl Piperazine
The following sections detail the expected fragmentation patterns for each isomer under typical positive ion mode ESI-MS/MS conditions.
General Fragmentation Pathways
A generalized fragmentation scheme for nitrophenyl piperazine derivatives is presented below. The protonated molecule [M+H]⁺ serves as the precursor ion for subsequent fragmentation.
Caption: Generalized fragmentation pathways for nitrophenyl piperazine derivatives.
Isomer-Specific Fragmentation Patterns
The relative abundance of fragment ions and the presence of unique fragments can help differentiate between the ortho, meta, and para isomers.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss | o-NPP | m-NPP | p-NPP | Rationale |
| 208 | 191 | [M+H - OH]⁺ | High | Low | Low | Ortho-effect: The proximity of the nitro group to the piperazine nitrogen facilitates an intramolecular hydrogen abstraction and subsequent loss of a hydroxyl radical.[1] |
| 208 | 178 | [M+H - NO]⁺ | Moderate | High | High | Loss of nitric oxide is a common fragmentation for nitroaromatic compounds.[1] |
| 208 | 162 | [M+H - NO₂]⁺ | Low | Moderate | Moderate | Loss of nitrogen dioxide is another characteristic fragmentation of nitroaromatics. |
| 208 | 136 | [C₈H₁₀N₂]⁺ | Moderate | High | High | Cleavage of the C-N bond between the phenyl ring and the piperazine, followed by loss of the nitro group and rearrangement. |
| 208 | 122 | [C₆H₄NO₂]⁺ | Low | Moderate | High | Formation of the nitrophenyl cation. The stability of the para-substituted cation may lead to a higher abundance. |
| 208 | 85 | [C₄H₉N₂]⁺ | High | High | High | Fragment corresponding to the protonated piperazine ring after cleavage. |
| 208 | 70 | [C₄H₈N]⁺ | High | High | High | Further fragmentation of the piperazine ring. |
| 208 | 56 | [C₃H₆N]⁺ | High | High | High | Characteristic fragment from the piperazine ring. |
Note: The relative intensities (High, Moderate, Low) are predictive and can vary depending on the specific instrumentation and collision energy used.
Experimental Protocol: LC-MS/MS Analysis of Nitrophenyl Piperazine Derivatives
This section provides a detailed, step-by-step methodology for the analysis of NPP derivatives.
Materials and Reagents
-
Ortho-, meta-, and para-nitrophenyl piperazine standards
-
HPLC-grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each NPP isomer in 10 mL of acetonitrile in separate volumetric flasks.
-
Working Standard (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
MS/MS Analysis: Product ion scan of the precursor ion at m/z 208. Collision energy should be optimized for each compound, typically in the range of 10-40 eV.
Caption: Experimental workflow for LC-MS/MS analysis of NPP derivatives.
Conclusion: Leveraging Fragmentation Patterns for Confident Identification
The mass spectral fragmentation patterns of nitrophenyl piperazine derivatives are rich with structural information. While general fragmentation pathways involving the piperazine ring and the nitrophenyl moiety are common to all isomers, the position of the nitro group introduces subtle yet significant differences. The characteristic loss of a hydroxyl radical due to the "ortho-effect" in o-NPP provides a clear diagnostic marker. Careful examination of the relative abundances of other key fragment ions can further aid in the differentiation of the meta and para isomers.
By combining the principles outlined in this guide with robust experimental protocols, researchers can confidently identify and characterize nitrophenyl piperazine derivatives, accelerating their research and development efforts.
References
-
Yinon, J. (1991). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 5(11), 523-527. [Link]
Sources
Comparing reactivity of 3-fluoro vs non-fluorinated phenylpiperazines
An In-Depth Comparative Guide to the Reactivity of 3-Fluorophenylpiperazine vs. Phenylpiperazine for a New Generation of Therapeutics
As a Senior Application Scientist, my focus extends beyond simply executing reactions; it involves a deep, mechanistic understanding of how subtle molecular changes can profoundly impact chemical behavior and, ultimately, a drug candidate's profile. The introduction of fluorine into a molecule is a cornerstone strategy in modern medicinal chemistry, lauded for its ability to modulate properties like metabolic stability, lipophilicity, and receptor binding affinity.[1][2] However, the decision to incorporate this powerful halogen must be weighed against its significant influence on synthetic accessibility.
This guide provides a comprehensive, data-supported comparison of the reactivity of 1-(3-fluorophenyl)piperazine and its non-fluorinated parent, 1-phenylpiperazine. We will move beyond anecdotal observations to dissect the fundamental electronic principles governing their reactivity, present quantitative data on their basicity, and provide validated, step-by-step protocols for key synthetic transformations. This analysis is designed to equip researchers, medicinal chemists, and process development scientists with the predictive insights needed to strategically employ fluorination and streamline discovery programs.
The Decisive Influence of Fluorine's Electronic Duality
The reactivity of the secondary amine (N-4) in the piperazine ring is directly dictated by its nucleophilicity, which in turn is governed by the electronic environment of the N-1 aryl substituent. Fluorine, when attached to a benzene ring, exerts two opposing electronic effects: a powerful, electron-withdrawing inductive effect (–I) and a weaker, electron-donating mesomeric (resonance) effect (+M).[3]
-
Inductive Effect (–I): Due to its extreme electronegativity, fluorine strongly pulls electron density away from the aromatic ring through the sigma bond network. This effect deactivates the entire ring and, critically, reduces the electron density on the N-1 nitrogen, which then withdraws density from the N-4 nitrogen, diminishing its nucleophilicity.
-
Mesomeric Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density into the pi-system of the ring.[3] This effect primarily increases electron density at the ortho and para positions.
In the case of 3-fluorophenylpiperazine, the fluorine is at the meta position relative to the piperazine substituent. Therefore, its electron-withdrawing inductive effect dominates, significantly reducing the basicity and nucleophilicity of the piperazine nitrogens compared to the non-fluorinated analog.
Caption: Dominant electronic effects influencing N-4 nucleophilicity.
Quantifying the Impact: A Comparison of Basicity (pKa)
The most direct experimental measure of fluorine's inductive effect is the compound's basicity, quantified by the pKa of its conjugate acid. The electron-withdrawing nature of fluorine is known to decrease the pKa of nearby basic centers.[4][5] This reduction in basicity directly correlates with a decrease in the nucleophilicity of the N-4 nitrogen, which is the primary site of reaction in functionalization chemistry.
| Compound | Predicted pKa (Conjugate Acid) | Implication for Reactivity |
| 1-Phenylpiperazine | ~8.7 - 9.0 | Higher Basicity, Higher Nucleophilicity |
| 1-(3-Fluorophenyl)piperazine | ~7.5 - 7.8 | Lower Basicity, Lower Nucleophilicity |
| Note: pKa values are estimates based on typical shifts observed from fluorination. A 1.1–3.3 unit decrease is common for cyclic amines.[4] |
This multi-point pKa drop is a critical design parameter. In a biological context, it can alter a molecule's charge state at physiological pH, affecting properties like cell permeability and off-target activity (e.g., hERG binding).[4] In a synthetic context, it means that 3-fluorophenylpiperazine will be a weaker nucleophile, requiring more forcing reaction conditions or more sophisticated catalytic systems to achieve comparable results to its non-fluorinated counterpart.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the practical consequences of these differences in two of the most common and vital reactions for derivatizing phenylpiperazines: N-Acylation and N-Arylation.
N-Acylation with an Acid Chloride
Acylation is a fundamental transformation often used to introduce amide functionalities, which are prevalent in bioactive molecules.[6][7] The reaction proceeds via nucleophilic attack of the piperazine N-4 nitrogen on the electrophilic carbonyl carbon of the acylating agent.
Hypothesis: Due to its lower nucleophilicity, 3-fluorophenylpiperazine will react more slowly with a given electrophile than phenylpiperazine. To achieve a high yield in a comparable timeframe, a more reactive acylating agent or the use of a catalyst may be necessary.
Caption: Workflow for a comparative N-acylation study.
Experimental Protocol: Comparative N-Acylation
This protocol is designed to be a self-validating system where the non-fluorinated analog acts as the positive control for reaction efficiency.
-
Preparation:
-
Set up two identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
-
In Flask A, dissolve 1-phenylpiperazine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
In Flask B, dissolve 1-(3-fluorophenyl)piperazine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
-
Reaction Initiation:
-
Cool both flasks to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 mmol) dropwise and simultaneously to both flasks.
-
Allow the reactions to warm to room temperature and stir for 12 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals, noting the consumption of starting material.
-
Upon completion, quench both reactions by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Analysis:
-
Purify the crude products via column chromatography.
-
Determine the isolated yields and compare. The yield from Flask B is expected to be lower than Flask A if the reaction is not driven to completion.
-
N-Arylation (Buchwald-Hartwig Cross-Coupling)
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, essential for synthesizing complex arylpiperazines.[8] This reaction is highly sensitive to the nucleophilicity of the amine, the choice of ligand, base, and solvent.[9][10]
Hypothesis: The reduced nucleophilicity of 3-fluorophenylpiperazine will necessitate a more robust catalytic system (e.g., a more electron-rich phosphine ligand) and potentially a stronger base to facilitate the catalytic cycle, particularly the reductive elimination step.
Protocol Rationale (Expertise): For a less nucleophilic amine like 3-fluorophenylpiperazine, a catalyst system known for high activity is required. We select a bulky, electron-rich biarylphosphine ligand like RuPhos. These ligands promote the crucial C-N reductive elimination from the palladium center, which can be the rate-limiting step for electron-poor amines.[9] We will compare it against the non-fluorinated analog under identical, optimized conditions.
Experimental Protocol: Comparative N-Arylation
-
Inert Atmosphere Setup:
-
In a glovebox, add to two separate oven-dried reaction vials: 4-bromoanisole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
-
Reactant Addition:
-
To Vial A, add 1-phenylpiperazine (1.2 mmol) and anhydrous toluene (5 mL).
-
To Vial B, add 1-(3-fluorophenyl)piperazine (1.2 mmol) and anhydrous toluene (5 mL).
-
-
Reaction:
-
Seal the vials and heat to 100 °C in a pre-heated aluminum block for 16 hours.
-
-
Workup & Analysis:
-
Cool the reactions to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Compare the isolated yields. It is plausible that the yield for the 3-fluorophenylpiperazine reaction will be lower, or that the reaction will require a longer time to reach completion.
-
Summary of Expected Reactivity and Practical Implications
| Reaction | 1-Phenylpiperazine (Higher Nucleophilicity) | 1-(3-Fluorophenyl)piperazine (Lower Nucleophilicity) |
| N-Acylation | Fast reaction, high yield with standard reagents. | Slower reaction, may require more reactive acylating agents (e.g., anhydrides) or longer reaction times for high conversion. |
| N-Alkylation | Readily undergoes Sₙ2 reaction with alkyl halides. | Slower reaction rate. May require higher temperatures or conversion of the alkyl halide to a better leaving group (e.g., triflate). |
| N-Arylation | Efficient coupling with standard Buchwald-Hartwig conditions. | May require more specialized, highly active catalyst systems (electron-rich ligands), stronger bases, and higher temperatures to achieve comparable yields.[9] |
graph logic_flow { graph [splines=true, overlap=false, nodesep=0.5, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];A[label="Fluorine at meta-position", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="Strong Inductive Effect (-I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Lower Basicity (pKa)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reduced N-4 Nucleophilicity", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Slower Reaction Kinetics\n(Acylation, Arylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Requires More Forcing Conditions\n(Stronger Base, Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Logical flow from structural feature to synthetic strategy.
Conclusion and Outlook
The substitution of a single hydrogen atom with fluorine on the phenyl ring of phenylpiperazine creates a distinct chemical entity with attenuated reactivity. The dominant electron-withdrawing inductive effect of the 3-fluoro substituent significantly lowers the basicity and nucleophilicity of the distal nitrogen atom. This fundamental electronic difference mandates a tailored approach to chemical synthesis. While standard protocols may suffice for phenylpiperazine, achieving high-yield functionalization of 3-fluorophenylpiperazine often requires more forceful conditions, such as highly active catalysts for cross-coupling reactions or more potent electrophiles for acylations.
For drug development professionals, this trade-off is critical. The potential benefits of fluorination—enhanced metabolic stability, improved binding affinity, or altered pharmacokinetic profiles—must be carefully weighed against the increased synthetic complexity and cost. By understanding the electronic principles and applying the robust comparative protocols outlined here, researchers can make more informed decisions, anticipate synthetic challenges, and ultimately accelerate the development of next-generation therapeutics.
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Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. [Link]
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Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]
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Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]
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Tuning basicity. Cambridge MedChem Consulting. [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]
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4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. National Center for Biotechnology Information. [Link]
-
[New analgesically-active N'-acylated phenylpiperazines]. PubMed. [Link]
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Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Publications. [Link]
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Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Center for Biotechnology Information. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
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Pre-reaction complexes and transition states of reactions using... ResearchGate. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. National Center for Biotechnology Information. [Link]
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The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Center for Biotechnology Information. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
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The Dark Side of Fluorine. ACS Publications. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. ACS Publications. [Link]
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Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]
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1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. [Link]
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Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link]
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Stabilizing Fluorine-π Interactions. ResearchGate. [Link]
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Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. National Center for Biotechnology Information. [Link]
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Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
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Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
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An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. International Journal of Chemical Sciences. [Link]
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Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. National Center for Biotechnology Information. [Link]
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Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. National Center for Biotechnology Information. [Link]
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A Researcher's Guide to the Structural Analysis of Phenylpiperazine Derivatives: A Comparative Study Using X-ray Crystallography
For researchers and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. It dictates molecular interactions, binding affinities, and ultimately, the pharmacological profile of a compound. This guide provides an in-depth look at the X-ray crystallography of phenylpiperazine derivatives, a class of compounds with significant therapeutic interest. While we focus on the structural elucidation of compounds similar to 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, the principles and comparative data presented here are broadly applicable to the wider family of piperazine-containing molecules.
Piperazines and their substituted forms are key pharmacophores found in numerous biologically active compounds.[1] Their structural characterization is crucial for understanding structure-activity relationships (SAR) and for rational drug design. X-ray crystallography remains the gold standard for unambiguously determining atomic arrangements in the solid state.
This guide will walk through a comparative analysis of several nitrophenylpiperazine and fluorophenylpiperazine derivatives, provide a detailed experimental workflow for single-crystal X-ray diffraction, and explain the critical considerations for obtaining high-quality crystallographic data.
Comparative Crystallographic Data of Substituted Phenylpiperazines
To illustrate the structural nuances within this chemical class, the following table summarizes key crystallographic parameters for several related compounds. The data has been compiled from published studies and serves as a valuable reference for what a researcher might expect when analyzing similar molecules. The piperazine ring in these structures consistently adopts a stable chair conformation.[2][3][4]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 4-(4-Nitrophenyl)piperazin-1-ium benzoate monohydrate | C₁₀H₁₄N₃O₂⁺ · C₇H₅O₂⁻ · H₂O | Monoclinic | P2₁/n | 11.239(3) | 13.916(4) | 12.016(3) | 108.203(10) | 4 | [1] |
| 4-(4-Nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | C₁₀H₁₄N₃O₂⁺ · C₇H₃N₂O₇⁻ | Monoclinic | P2₁/c | 12.246(5) | 10.975(4) | 14.868(6) | 94.01(2) | 4 | [1] |
| 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | C₂₃H₂₃N₃O₄S | Monoclinic | C2/c | 13.1120(9) | 21.4990(9) | 16.655(1) | 111.352(2) | 8 | [3] |
| 4-(2-Methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | C₁₁H₁₇N₂O⁺ · C₇H₃N₂O₇⁻ | Triclinic | P-1 | 7.3729(6) | 9.6105(7) | 13.8864(10) | 81.334(3) | 2 | [2] |
Z = number of formula units per unit cell
Experimental Protocol: From Powder to Structure
The following section details a comprehensive, self-validating protocol for the single-crystal X-ray diffraction analysis of a novel phenylpiperazine hydrochloride salt. This workflow is designed to ensure data integrity and produce a high-quality, publishable crystal structure.
Part 1: Synthesis and Crystallization
The initial and often most challenging step is growing diffraction-quality single crystals.[5] For hydrochloride salts of piperazine derivatives, slow evaporation is a reliable method.
-
Synthesis : The target compound, 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, is typically synthesized via nucleophilic aromatic substitution, followed by salt formation with hydrochloric acid.
-
Solvent Selection : Dissolve the purified compound in a suitable solvent or solvent mixture. Methanol or ethanol/chloroform mixtures are often good starting points.[2][6] The goal is to find a system where the compound is sparingly soluble.
-
Slow Evaporation : Filter the solution to remove any particulate matter and place it in a dust-free environment.[2] Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting : Once suitable single crystals have formed (ideally >20 µm in all dimensions), carefully harvest them using a micromanipulator or a fine needle.[7]
Part 2: Data Collection
Data collection is performed using a single-crystal X-ray diffractometer, typically equipped with a dual-source (Mo and Cu) and a modern detector.[7]
-
Crystal Mounting : Mount a selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage.
-
Diffractometer Setup : Center the crystal in the X-ray beam. An Oxford Diffraction Gemini Ultra or similar instrument is suitable for this purpose.[7] Molybdenum radiation (λ = 0.71073 Å) is commonly used for organic molecules.
-
Unit Cell Determination : Collect a few initial frames to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy : Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities.
-
Data Integration : After collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for factors like Lorentz and polarization effects.
Part 3: Structure Solution and Refinement
This phase turns the collected data into a 3D molecular model.
-
Structure Solution : The "phase problem" is the primary hurdle in crystallography.[5] For small molecules (<1000 non-hydrogen atoms), direct methods are highly effective and are the method of choice for solving the initial structure.[5]
-
Model Building : An initial electron density map is generated, from which the positions of the heavier atoms (C, N, O, F, Cl) can be determined.
-
Structural Refinement : The atomic positions and their displacement parameters are refined using a full-matrix least-squares method against the experimental data.[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
-
Validation : The final structure is validated using metrics such as R-factors (R1, wR2), goodness-of-fit, and by checking for any unresolved electron density. The final model should be chemically sensible and consistent with the data.
Visualizing the Workflow
A clear understanding of the experimental sequence is critical for success. The following diagrams illustrate the key stages of the process.
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Structural Validation of Piperazine Pharmaceutical Intermediates: A Comparative Technical Guide
Executive Summary: The "Piperazine Trap"
The piperazine pharmacophore is a cornerstone of modern medicinal chemistry, present in drug classes ranging from fluoroquinolone antibiotics (e.g., Ciprofloxacin) to antipsychotics (e.g., Aripiprazole). However, for the analytical scientist, the piperazine ring presents a unique "validation trap."
Unlike rigid aromatic systems, the piperazine ring exists in a dynamic equilibrium of chair, boat, and twist-boat conformations. When coupled with
This guide moves beyond standard characterization to define a Self-Validating System for piperazine intermediates, comparing the efficacy of NMR, Crystallography (XRD), and Mass Spectrometry (MS).
Part 1: The Challenge – Conformational Dynamics
Before selecting a validation method, one must understand the physical behavior of the analyte.
-
Ring Inversion: At room temperature, the piperazine ring undergoes rapid chair-to-chair inversion. In 1H NMR, this typically averages the axial and equatorial protons into a single broad signal.
-
Restricted Amide Rotation: In
-acylpiperazines (common intermediates), the partial double-bond character of the N-C=O bond creates syn and anti rotamers.[1]-
Consequence: A pure compound may appear as a 50:50 mixture of two distinct species in NMR, leading to erroneous rejection of the batch.
-
Part 2: Comparative Methodology
Method A: Solution-State NMR (1D & 2D)
The Dynamic Workhorse
Standard 1D
-
Performance: High. Essential for establishing connectivity.
-
The "Self-Validating" Tactic: Variable Temperature (VT) NMR .
-
Mechanism: Heating the sample (typically to 340–370 K in DMSO-
) increases the rate of rotation/inversion. If the "impurity" peaks coalesce into sharp singlets, they are rotamers of the same molecule. If they remain distinct, they are structural impurities.
-
-
Advanced Validation: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the regiochemistry of
-substituents by correlating spatial proximity of protons that are not bond-connected.
Method B: Single Crystal X-Ray Diffraction (SC-XRD)
The Static Gold Standard
When NMR data is ambiguous due to extreme line broadening, SC-XRD provides the absolute 3D configuration.
-
Performance: Absolute. Defines stereochemistry and salt stoichiometry (e.g., Piperazine adipate vs. citrate) without ambiguity.
-
Limitation: Requires a single crystal.[2] Time-intensive.
-
The "Self-Validating" Tactic: Salt Screening .
-
Piperazine is a strong base (
). If the free base is an oil or amorphous solid (hard to crystallize), forming a salt with fumaric or oxalic acid often yields diffraction-quality crystals immediately, validating the core structure.
-
Method C: High-Resolution Mass Spectrometry (HRMS) & MS/MS
The Molecular Fingerprint
MS is the primary tool for confirming molecular formula and analyzing fragmentation, but it struggles with regioisomers (e.g., distinguishing 1,2- from 1,3-substituted aromatic rings attached to the piperazine).
-
Performance: High sensitivity; poor spatial resolution.
-
The "Self-Validating" Tactic: Fragmentation Mapping .
-
Piperazine rings exhibit a characteristic fragmentation at
56 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) or neutral loss of the -substituent. Validating the structure requires observing the specific "daughter" ions resulting from the cleavage of the C-N bonds external to the ring.
-
Part 3: Experimental Protocol (Self-Validating System)
Target Analyte: 1-(2-Furoyl)piperazine (Model for
Phase 1: The "Rotamer Check" (NMR)
Objective: Distinguish between structural impurities and conformational isomers.
-
Preparation: Dissolve 10 mg of analyte in 0.6 mL DMSO-
. -
Acquisition (298 K): Acquire standard
H NMR.-
Expected Result: Broad, split peaks for the piperazine
protons (approx.[3] 3.5 ppm).
-
-
Acquisition (373 K): Heat probe to 100°C (373 K). Allow 5 minutes for equilibration. Acquire
H NMR.-
Validation Criteria: If peaks coalesce into sharp triplets, structure is validated as a single chemical entity. If peaks remain split, reject batch (impurity present).
-
Phase 2: Regio-Connectivity (2D NMR)
Objective: Confirm
-
Sequence: Run HSQC (Heteronuclear Single Quantum Coherence) to assign carbon-proton pairs.
-
Sequence: Run HMBC (Heteronuclear Multiple Bond Correlation).
-
Validation Criteria: Look for long-range coupling (
) between the Carbonyl Carbon of the furoyl group and the -protons of the piperazine ring. This confirms the amide bond formation.
-
Phase 3: Absolute Configuration (XRD - Optional but Recommended)
Objective: Final confirmation for regulatory filing.
-
Crystallization: Dissolve 50 mg free base in EtOH. Add 1 eq. of oxalic acid in EtOH.
-
Growth: Slow evaporation at RT.
-
Analysis: Collect data at 100 K (freezes ring conformation).
-
Validation Criteria: R-factor < 5%. Explicit location of Hydrogen atoms on the protonated Nitrogen.
-
Part 4: Data Synthesis & Comparison
| Feature | Solution NMR (VT + 2D) | Single Crystal XRD | HRMS (ESI-QTOF) |
| Primary Utility | Connectivity & Dynamics in Solution | Absolute 3D Structure & Stereochemistry | Elemental Composition & Trace Impurities |
| Sample State | Liquid (DMSO- | Solid (Single Crystal) | Liquid ( dilute solution) |
| Piperazine Specificity | Resolves Rotamers via Heat (VT) | Freezes specific conformer (Chair) | Detects characteristic |
| Turnaround Time | 1 - 4 Hours | 2 Days - 1 Week | < 30 Minutes |
| Blind Spot | Inorganic contaminants; Salt stoichiometry (if fast exchange) | Amorphous samples; Solution dynamics | Regioisomers (e.g., ortho vs meta) |
| Cost | Medium | High | Low |
Part 5: Visualization of Logic
Diagram 1: The Self-Validating Workflow
This workflow illustrates the decision logic when encountering complex piperazine spectra.
Caption: Decision tree for distinguishing benign conformational rotamers from structural impurities in piperazine synthesis.
Diagram 2: Analytical Triangulation
How three methods overlap to ensure 100% structural certainty.
Caption: The "Triangulation" approach: No single method provides complete validation for piperazines; overlap is required.
References
-
Wodtke, R., et al. (2018).[4] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Zhu, N., et al. (2021).[5] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Reissig, H.U., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. [Link]
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A Comparative Guide to Elemental Analysis Standards for 1-(3-Fluoro-2-nitrophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the precise characterization of novel chemical entities is paramount. For complex molecules such as 1-(3-Fluoro-2-nitrophenyl)piperazine HCl, a halogenated nitroaromatic compound, accurate elemental analysis is not merely a routine check but a cornerstone of quality, safety, and regulatory compliance. This guide, compiled from the perspective of a Senior Application Scientist, offers an in-depth comparison of analytical standards and methodologies for the elemental analysis of this compound, providing the technical insights and experimental data necessary for informed decision-making in the laboratory.
The molecular formula of 1-(3-Fluoro-2-nitrophenyl)piperazine HCl is C₁₀H₁₃ClFN₃O₂. The theoretical elemental composition is:
-
Carbon (C): 42.64%
-
Hydrogen (H): 4.65%
-
Chlorine (Cl): 12.58%
-
Fluorine (F): 6.74%
-
Nitrogen (N): 14.91%
-
Oxygen (O): 11.36% (typically determined by difference)
This guide will focus on the determination of Carbon, Hydrogen, Nitrogen (CHN), Fluorine, and Chlorine.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental tool to:
-
Confirm the identity and empirical formula of a newly synthesized compound.
-
Assess the purity of the active pharmaceutical ingredient (API).[1][2]
-
Meet regulatory requirements for drug submission, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6]
-
Ensure batch-to-batch consistency in manufacturing.
For a compound like 1-(3-Fluoro-2-nitrophenyl)piperazine HCl, the presence of heteroatoms such as fluorine, chlorine, and nitrogen introduces specific analytical challenges that necessitate a careful selection of methodology.
Comparative Analysis of Key Methodologies
The determination of the elemental composition of this multifaceted molecule can be approached through several analytical techniques. The choice of method is often a balance between the desired accuracy, precision, sample throughput, and the specific elements of interest. Here, we compare the most relevant techniques: Combustion Analysis, Combustion Ion Chromatography (CIC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).
| Technique | Elements Determined | Principle | Advantages | Limitations |
| Combustion Analysis (CHN/O/S) | C, H, N, S, (O by pyrolysis) | Sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity, infrared, or chemiluminescence detectors.[2][7][8] | - High precision and accuracy for C, H, N.- Well-established and robust technique.- Relatively fast analysis time per sample. | - Indirect determination of oxygen.- Can be challenging for highly fluorinated compounds due to the reactivity of fluorine.[9][10]- Does not directly determine halogens. |
| Combustion Ion Chromatography (CIC) | F, Cl, Br, I, S | Sample is combusted, and the resulting acidic gases are absorbed into an aqueous solution, which is then analyzed by ion chromatography.[11][12][13][14][15][16][17] | - Direct and sensitive determination of halogens and sulfur.- Can handle a wide range of sample matrices.- Automated systems offer high throughput. | - Requires a dedicated combustion and IC system.- Potential for interferences from other ions in the absorption solution. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Most elements, including Cl, Br, I (indirectly F) | Sample is introduced into a high-temperature argon plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio and detected.[3][4][18] | - Extremely high sensitivity (ppb to ppq levels).- Multi-elemental analysis capabilities.- Established for elemental impurity analysis in pharmaceuticals (USP <232>).[3][4] | - Direct determination of fluorine is challenging due to its high ionization potential.[19][20]- Sample preparation can be complex, often requiring digestion.[13]- Potential for polyatomic interferences.[20] |
| X-Ray Fluorescence (XRF) | Elements from Na to U (quantitative for F and above in some systems) | Sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence X-rays are characteristic of each element and are detected.[4][6][17][21][22] | - Non-destructive technique.- Minimal sample preparation for solids and liquids.- Rapid screening tool. | - Lower sensitivity for light elements like fluorine and nitrogen.[4]- Matrix effects can significantly influence accuracy.[12][22]- Not typically used for primary quantification of C, H, N in organic compounds. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of results, detailed and validated experimental protocols are essential.
Protocol 1: CHN Analysis by Combustion
This protocol is designed for the determination of Carbon, Hydrogen, and Nitrogen in 1-(3-Fluoro-2-nitrophenyl)piperazine HCl.
Instrumentation: A modern CHN elemental analyzer with a horizontal furnace design is recommended to facilitate the removal of sample residue, which is particularly important for halogen-containing compounds.[23]
Workflow:
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UV-Vis Spectroscopic Properties of Nitro-Substituted Phenylpiperazines: A Comparative Technical Guide
This guide details the UV-Vis spectroscopic properties of nitro-substituted phenylpiperazines, synthesizing experimental data with theoretical electronic principles.
Executive Summary
Nitro-substituted phenylpiperazines (NPPs) are critical pharmacophores in medicinal chemistry (e.g., antifungal azoles, serotonin modulators) and emerging candidates for non-linear optical (NLO) materials. Their spectroscopic behavior is defined by the interplay between the electron-donating piperazine ring and the electron-withdrawing nitro group.
This guide provides a technical comparison of the ortho- , meta- , and para- isomers. The position of the nitro group dictates the extent of
Molecular Architecture & Electronic Theory
The UV-Vis absorption of NPPs arises primarily from
-
Para-Substitution (1,4): Allows for direct, through-resonance conjugation. The lone pair on the piperazine nitrogen can delocalize across the phenyl ring into the nitro group, lowering the HOMO-LUMO gap and causing a significant bathochromic (red) shift.
-
Meta-Substitution (1,3): Resonance conjugation is topologically interrupted. The donor and acceptor feel each other primarily through inductive effects, resulting in higher energy transitions (blue shift) compared to the para isomer.
-
Ortho-Substitution (1,2): Introduces Steric Inhibition of Resonance . The bulky piperazine ring clashes with the adjacent nitro group, forcing the nitro group to twist out of the plane of the phenyl ring. This decoupling reduces conjugation, often leading to a hypsochromic (blue) shift and reduced molar absorptivity (
) compared to the planar para isomer.
Electronic Interaction Logic
Caption: Logical flow of electronic interactions in NPP isomers. The para isomer facilitates strong Intramolecular Charge Transfer (ICT), while ortho and meta substitutions disrupt this pathway.
Comparative Spectroscopic Analysis
The following data summarizes the typical spectral properties observed in polar protic solvents (e.g., Ethanol).
Table 1: Spectral Properties of Nitro-Phenylpiperazine Isomers
| Property | 1-(4-Nitrophenyl)piperazine (Para) | 1-(2-Nitrophenyl)piperazine (Ortho) | 1-(3-Nitrophenyl)piperazine (Meta) |
| 380 – 390 nm (ICT band) | ~240 – 260 nm (Weak tail >350 nm) | ~240 – 280 nm | |
| Molar Absorptivity ( | High (~15,000 - 20,000 | Moderate to Low | Moderate |
| Visual Color | Yellow / Ochre | Orange/Red Oil (often impure) or Pale Yellow | Pale Yellow / White |
| Electronic Character | Strong Intramolecular Charge Transfer (ICT) | Sterically Hindered (Twisted) | Inductive Effect Dominant |
| Fluorescence | Weak (Nitro quenching), but solvatochromic | Generally Non-emissive | Generally Non-emissive |
Detailed Isomer Breakdown
1. The Para Isomer (Strong Chromophore)
The 1-(4-nitrophenyl)piperazine exhibits a distinct, broad absorption band in the visible region (380–390 nm). This "Charge Transfer Band" is responsible for its characteristic yellow color.
-
Diagnostic Utility: This band is highly sensitive to solvent polarity (positive solvatochromism). In non-polar solvents (e.g., cyclohexane), the
may shift blue to ~320–340 nm. -
Comparison: It mimics the spectrum of p-nitroaniline but is slightly red-shifted due to the greater electron-donating capability of the dialkylamine (piperazine) versus the primary amine.
2. The Ortho Isomer (Steric Effect)
Unlike o-nitroaniline, which can form an intramolecular hydrogen bond (stabilizing a planar structure), the tertiary nitrogen in the piperazine ring cannot hydrogen bond with the nitro group.
-
Consequence: The steric clash between the piperazine ring protons and the nitro group forces the nitro group to rotate out of the phenyl plane.
-
Spectral Result: The strong ICT band disappears or is severely diminished and blue-shifted. The spectrum is dominated by the localized
transitions of the benzene ring (~250 nm), often with a "tail" extending into the visible region, giving it a pale or orange-ish hue depending on purity.
3. The Meta Isomer (Resonance Broken)
With no direct resonance path between the donor and acceptor, the meta isomer behaves spectroscopically like a sum of its parts (aniline + nitrobenzene).
-
Spectral Result: It lacks the intense long-wavelength band of the para isomer. Its absorption maximum is typically in the UV region (<300 nm), making it appear white or very pale yellow in pure solid form.
Solvatochromic Behavior[3]
The para isomer, in particular, serves as an excellent probe for solvent polarity.
-
Mechanism: The excited state of the push-pull system is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, lowering the energy gap (
). -
Observation: As solvent polarity increases (e.g., Hexane
Chloroform Ethanol DMSO), the shifts to longer wavelengths (Red Shift).
Table 2: Solvatochromic Trends for 1-(4-Nitrophenyl)piperazine
| Solvent Type | Example | Expected
Experimental Protocol: UV-Vis Characterization
Objective: To accurately determine the
Reagents & Equipment[4][5]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Note: Avoid Acetone as it absorbs below 330 nm.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda series or Shimadzu UV-1800).
-
Cuvettes: Matched Quartz cuvettes (1 cm path length).
Workflow Diagram
Caption: Step-by-step workflow for the quantitative UV-Vis analysis of phenylpiperazine derivatives.
Step-by-Step Methodology
-
Stock Solution: Accurately weigh 2.07 mg of 1-(4-nitrophenyl)piperazine (MW = 207.23 g/mol ) into a 100 mL volumetric flask. Dissolve in ethanol to produce a
( ) stock solution. -
Dilution Series: Prepare three working standards by diluting the stock:
- (1 mL stock + 9 mL solvent)
- (2.5 mL stock + 7.5 mL solvent)
- (5 mL stock + 5 mL solvent)
-
Baseline: Fill two quartz cuvettes with pure ethanol. Place in the sample and reference holders. Run a "Baseline/Auto-Zero" correction from 600 nm to 200 nm.
-
Measurement: Replace the sample cuvette with the
solution. Scan from 600 nm to 200 nm.-
Quality Check: The absorbance at
should be between 0.2 and 0.8 for maximum accuracy. If , use the solution.
-
-
Calculation: Use the Beer-Lambert Law:
Report in units of .
References
-
Sigma-Aldrich. 1-(4-Nitrophenyl)piperazine Product Specification & Safety Data Sheet. Available at:
-
National Institute of Standards and Technology (NIST). 1-(4-Nitrophenyl)piperazine Mass Spectrum & Data.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][2]
-
PubChem. 1-(4-Nitrophenyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]
-
PubChem. 1-(3-Nitrophenyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]
-
Kaya, B., et al. (2016). Synthesis and biological evaluation of novel piperazine-containing hydrazone derivatives. (Referenced via crystallographic data context in IUCr). Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, a halogenated nitroaromatic compound. By integrating field-proven insights with a deep understanding of regulatory compliance, this document aims to be your trusted resource for safe laboratory operations.
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride was not available at the time of this writing. The following guidance is based on the chemical properties of structurally similar compounds, including halogenated nitroaromatics and piperazine derivatives, as well as general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride is anticipated to exhibit the following hazardous characteristics:
| Hazard Category | Anticipated Effects | GHS Hazard Statements (Inferred) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
This table is a synthesis of information from similar chemical compounds and should be used as a preliminary risk assessment tool.
The combination of a fluorinated nitroaromatic ring and a piperazine moiety suggests that this compound requires careful handling to avoid personnel exposure and environmental contamination. The nitro group, in particular, warrants attention due to the potential for thermal instability in some nitroaromatic compounds.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride is a multi-step process that begins at the point of generation. The following protocol provides a self-validating system to ensure safety and compliance.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is proper segregation. Never mix incompatible waste streams.
-
Action: Immediately upon generation, collect waste 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a dedicated waste container.
-
Causality: Mixing halogenated organic compounds with other waste streams, such as non-halogenated solvents or aqueous waste, complicates the disposal process and can lead to dangerous chemical reactions.[1] Proper segregation is the foundation of a safe and efficient waste management program.
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical to preventing leaks and ensuring safe transport.
-
Action: Select a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is in good condition and free from cracks or defects.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride" (no abbreviations)
-
The accumulation start date (the date the first drop of waste enters the container)
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents and securely closed to prevent leaks.[2] Proper labeling is a requirement of the Resource Conservation and Recovery Act (RCRA) and ensures that all personnel are aware of the container's contents and associated hazards.
Step 3: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory prior to collection.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.
-
Ventilation: Store the container in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.
-
Causality: The U.S. Environmental Protection Agency (EPA) regulations for academic laboratories (Subpart K) and general hazardous waste generators outline strict requirements for the safe storage of hazardous waste to prevent spills and accidental releases.[2]
Step 4: Arranging for Disposal
The final disposal of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride must be handled by a licensed hazardous waste management company.
-
Action: Once the waste container is nearly full (approximately 90% capacity) or has been in accumulation for the maximum allowable time per your institution's policy (often not to exceed six months in academic labs), contact your institution's EHS department to arrange for a waste pickup.[2]
-
Recommended Disposal Method: The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1]
-
Causality: High-temperature incineration effectively destroys toxic organic compounds, converting them into less harmful substances like carbon dioxide, water, and inorganic acids.[1] These facilities are equipped with advanced air pollution control systems to neutralize harmful byproducts, ensuring environmental protection.
The decision-making process for the disposal of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride can be visualized as follows:
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
-
Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to do so, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a concentrated spill of a nitro-containing compound.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Regulatory Compliance: A Non-Negotiable Aspect of Laboratory Work
The disposal of hazardous chemicals is strictly regulated to protect human health and the environment. Key regulations in the United States include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[2] This includes regulations on waste identification, generation, transportation, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which must include procedures for the safe handling and disposal of hazardous chemicals.
It is crucial to be aware of and adhere to all institutional policies, which are designed to ensure compliance with these federal regulations as well as any state and local requirements.
By adhering to the principles and procedures outlined in this guide, you can ensure the safe and compliant disposal of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, fostering a culture of safety and environmental responsibility within your laboratory.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
